molecular formula C20H22O6 B15595547 Isoscabertopin

Isoscabertopin

货号: B15595547
分子量: 358.4 g/mol
InChI 键: FTPHYXGWMIZVMP-UTOMKVGNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoscabertopin is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H22O6

分子量

358.4 g/mol

IUPAC 名称

[(3S,4R,8R,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7?,11-5-/t14-,15-,16+,17+/m1/s1

InChI 键

FTPHYXGWMIZVMP-UTOMKVGNSA-N

产品来源

United States

Foundational & Exploratory

Isoscabertopin: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation, and an exploration of its biological activities, with a focus on its potential mechanisms of action at the cellular level. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source

The principal natural source of this compound is the plant Elephantopus scaber L., commonly known as prickly-leaved elephant's foot or Tutup Bumi.[1][2][3][4][5] This perennial herb belongs to the Asteraceae family and is widely distributed in tropical and subtropical regions, including Southeast Asia, China, India, and America.[1] Traditionally, various parts of Elephantopus scaber have been used in folk medicine to treat a range of ailments, highlighting its long-standing significance as a source of bioactive compounds.[1][2] this compound is one of several sesquiterpene lactones isolated from this plant, alongside other structurally related compounds such as scabertopin (B1632464), deoxyelephantopin, and isodeoxyelephantopin.[1][2][3][4][5]

Isolation and Purification of this compound

The isolation of this compound from Elephantopus scaber L. involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While specific quantitative data for this compound is not extensively reported in a single source, the following protocols outline the general and key experimental procedures for the extraction of sesquiterpene lactones from the plant material.

Extraction Protocols

Protocol 1: Ethanolic Extraction

  • Plant Material Preparation: The whole plant of Elephantopus scaber is collected, air-dried, and ground into a coarse powder.

  • Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times (e.g., 3 times) to ensure a comprehensive extraction of the bioactive compounds.

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Protocol 2: Chloroform (B151607) Extraction

  • Plant Material Preparation: Fresh, whole plants of Elephantopus scaber are cleaned, chopped into small pieces, and air-dried.

  • Extraction: The dried plant material is subjected to extraction with chloroform at room temperature for an extended period (e.g., 48 hours).

  • Concentration: The chloroform extract is filtered and concentrated in vacuo to obtain the crude extract.

Fractionation and Purification

The crude extract obtained from either of the above methods is then subjected to a series of fractionation and chromatographic steps to isolate this compound.

  • Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). The sesquiterpene lactones, including this compound, are typically enriched in the chloroform or ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the components based on their polarity.

  • Preparative Thin-Layer Chromatography (TLC): Fractions containing compounds with similar retention factors (Rf) are further purified using preparative TLC on silica gel plates, with a suitable solvent system (e.g., chloroform-methanol mixtures).

  • Recrystallization: The isolated this compound is further purified by recrystallization from a suitable solvent, such as methanol, to obtain a pure crystalline compound.

Quantitative Data

Quantitative data regarding the yield of this compound from Elephantopus scaber is not consistently reported across the literature. The yield of total sesquiterpene lactones can vary depending on the geographical source of the plant, harvesting time, and the extraction and purification methods employed. One study reported a yield of 0.003% for the oil from the leaves of E. scaber obtained by solvent maceration.[6] However, this pertains to the total oil and not specifically to this compound.

ParameterMethodDetailsReported Value
Extraction Yield (Oil) Solvent MacerationFrom leaves of E. scaber0.003%

Table 1: Reported Extraction Yield from Elephantopus scaber.

Biological Activity and Signaling Pathways

This compound, along with other sesquiterpene lactones from Elephantopus scaber, has been reported to possess significant biological activities, most notably anticancer properties.[2][3][4][5] While the specific molecular mechanisms of this compound are still under investigation, studies on the structurally similar compound, scabertopin, provide valuable insights into its potential mode of action.

Research has shown that scabertopin can induce necroptosis, a form of programmed cell death, in bladder cancer cells.[1] This effect is mediated by the production of mitochondrial reactive oxygen species (ROS). Furthermore, scabertopin has been found to inhibit the migration and invasion of cancer cells by suppressing the FAK/PI3K/Akt signaling pathway, which leads to a reduction in the expression of MMP-9, an enzyme crucial for cancer cell invasion.[1] Given the close structural resemblance between this compound and scabertopin, it is plausible that this compound exerts its anticancer effects through a similar mechanism involving the inhibition of the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.[7]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound may exert its anticancer effects, based on the known activity of the related compound, scabertopin.

Isoscabertopin_Signaling_Pathway This compound This compound FAK FAK This compound->FAK Inhibition PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt MMP9 MMP-9 Akt->MMP9 Metastasis Cell Migration & Invasion MMP9->Metastasis

Caption: Proposed inhibition of the FAK/PI3K/Akt signaling pathway by this compound.

Experimental Workflow

The overall process from plant material to the isolation of pure this compound can be visualized in the following workflow diagram.

Isolation_Workflow Plant Elephantopus scaber L. (Whole Plant) Grinding Drying & Grinding Plant->Grinding Extraction Solvent Extraction (Ethanol or Chloroform) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning EnrichedFraction Enriched Fraction (Chloroform/Ethyl Acetate) Partitioning->EnrichedFraction ColumnChrom Column Chromatography (Silica Gel) EnrichedFraction->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions PrepTLC Preparative TLC Fractions->PrepTLC PureCompound Pure this compound PrepTLC->PureCompound Recrystallization Recrystallization PureCompound->Recrystallization FinalProduct Crystalline this compound Recrystallization->FinalProduct

Caption: General workflow for the isolation of this compound.

Conclusion

This compound, a sesquiterpene lactone from Elephantopus scaber L., represents a promising natural product with potential anticancer activity. This guide has provided a detailed overview of its natural source and the methodologies for its extraction and isolation. While further research is needed to fully elucidate its specific molecular targets and signaling pathways, the available evidence on structurally related compounds suggests that inhibition of the PI3K/Akt pathway may be a key mechanism of its action. The information compiled in this document is intended to facilitate further research and development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to Elephantopus scaber L. as a Source of Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantopus scaber L., commonly known as prickly-leaved elephant's foot, is a perennial herb belonging to the Asteraceae family.[1] Traditionally used in various folk medicine systems across Asia, Africa, and Australia, this plant is a rich source of bioactive compounds.[2][3] Among these, sesquiterpene lactones are of significant interest due to their potent pharmacological activities, particularly their anti-cancer properties.[1] This technical guide focuses on Isoscabertopin, a notable sesquiterpene lactone found in Elephantopus scaber, and provides a comprehensive overview of its extraction, isolation, and potential therapeutic applications.

Phytochemical Profile of Elephantopus scaber L.

Elephantopus scaber contains a diverse array of phytochemicals, with sesquiterpene lactones being the most prominent class of bioactive compounds.[1] These include deoxyelephantopin, isodeoxyelephantopin, and scabertopin, in addition to this compound.[1] The plant also contains triterpenoids, flavonoids, and other phenolic compounds that contribute to its medicinal properties.[4]

This compound: A Promising Anti-Cancer Agent

This compound is a sesquiterpene lactone that has demonstrated significant cytotoxic and anti-tumor activities. While research specifically on this compound is still emerging, studies on closely related compounds from Elephantopus scaber provide strong evidence for its potential as a therapeutic agent. The anti-cancer effects of these compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Experimental Protocols

Extraction of Total Sesquiterpene Lactones from Elephantopus scaber L.

This protocol outlines a general method for the extraction of total sesquiterpene lactones, including this compound, from the whole plant material of Elephantopus scaber.

4.1.1. Materials and Equipment

  • Dried, powdered whole plant of Elephantopus scaber L.

  • 70% Ethanol (B145695)

  • Petroleum ether

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

4.1.2. Procedure

  • Maceration: The dried and powdered plant material (e.g., 1 kg) is macerated with 70% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity. The sesquiterpene lactones are typically enriched in the ethyl acetate fraction.

  • Drying: The ethyl acetate fraction is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the total sesquiterpene lactone-rich extract.

Isolation and Purification of this compound

This protocol describes a general approach for the isolation and purification of this compound from the sesquiterpene lactone-rich extract using chromatographic techniques. The exact parameters may require optimization.

4.2.1. Materials and Equipment

  • Total sesquiterpene lactone-rich extract from Elephantopus scaber L.

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • HPLC column (e.g., C18 reverse-phase)

  • Solvents for HPLC (e.g., acetonitrile (B52724), water)

4.2.2. Procedure

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Fractions are collected and monitored by TLC. Fractions containing compounds with similar Rf values to known sesquiterpene lactones are pooled.

  • Further Chromatographic Separation: The pooled fractions are further purified using repeated column chromatography, potentially with different solvent systems (e.g., dichloromethane-methanol), to achieve a higher degree of separation.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC on a C18 reverse-phase column with a suitable mobile phase, such as a gradient of acetonitrile and water. The peak corresponding to this compound is collected.

  • Structure Elucidation: The purity and identity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

Quantitative data on the yield and purity of this compound from Elephantopus scaber are not extensively reported in the available literature. The yield of total sesquiterpene lactones and individual compounds can vary significantly based on the plant's geographical origin, harvest time, and the extraction and purification methods employed. Similarly, while cytotoxic activities of related compounds have been documented, specific IC50 values for this compound are not widely available. The following table summarizes the reported cytotoxic activities of Scabertopin, a closely related sesquiterpene lactone from the same plant.

CompoundCell LineIC50 (µM)Reference
ScabertopinSMMC-7721 (Human hepatoma)18.20[5]
ScabertopinHeLa (Human cervical cancer)14.08[5]
ScabertopinCaco-2 (Human colorectal adenocarcinoma)9.53[5]

Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound are a subject of ongoing research. However, based on studies of other sesquiterpene lactones from Elephantopus scaber, it is hypothesized that this compound may exert its anti-cancer effects through the modulation of key inflammatory and cell survival pathways.

Inhibition of NF-κB and STAT3 Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways are often constitutively active in cancer cells, promoting proliferation, survival, and inflammation. Sesquiterpene lactones from Elephantopus scaber have been shown to inhibit these pathways.

G cluster_0 cluster_1 This compound This compound IKK IKK This compound->IKK Inhibits JAK JAK This compound->JAK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene Transcription Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes Gene->Proliferation Promotes STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes STAT3_dimer->Nucleus

Caption: Proposed inhibition of NF-κB and STAT3 pathways by this compound.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including the JNK and p38 pathways, are critical in regulating cellular responses to stress, inflammation, and apoptosis. Evidence suggests that sesquiterpene lactones can modulate these pathways to induce cancer cell death.

G This compound This compound ROS ↑ ROS This compound->ROS ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Activates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Activates p38 p38 MKK3_6->p38 Activates p38->AP1 Activates Apoptosis Apoptosis AP1->Apoptosis Induces

Caption: Hypothesized activation of MAPK-mediated apoptosis by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, isolation, and biological evaluation of this compound from Elephantopus scaber.

G Plant Elephantopus scaber (Whole Plant) Extraction Extraction (70% Ethanol) Plant->Extraction Partition Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) Extraction->Partition EtOAc_Fraction Ethyl Acetate Fraction (Sesquiterpene Lactone Rich) Partition->EtOAc_Fraction Column_Chrom Silica Gel Column Chromatography EtOAc_Fraction->Column_Chrom HPLC Preparative HPLC Column_Chrom->HPLC This compound Pure this compound HPLC->this compound Structure Structure Elucidation (NMR, MS) This compound->Structure Bioassay Biological Assays (Cytotoxicity, Pathway Analysis) This compound->Bioassay

Caption: General workflow for this compound isolation and evaluation.

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Elephantopus scaber L., holds considerable promise as a lead compound for the development of novel anti-cancer therapies. While preliminary studies on related compounds are encouraging, further research is imperative to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • Optimization of Extraction and Isolation Protocols: Developing standardized and scalable methods to obtain high yields and purity of this compound.

  • Comprehensive Biological Evaluation: Conducting extensive in vitro and in vivo studies to determine the specific cytotoxic effects of this compound against a broad panel of cancer cell lines and in animal models.

  • Mechanistic Studies: Investigating the precise molecular mechanisms and signaling pathways modulated by this compound to identify its direct cellular targets.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to evaluate its drug-like properties.

This in-depth technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound from Elephantopus scaber L. The information presented herein is intended to facilitate further investigation into this promising natural product.

References

Isoscabertopin: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has garnered significant interest within the scientific community for its potent anti-tumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of its known signaling pathways are presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₂₀H₂₂O₆ and a molecular weight of 358.4 g/mol .[1] Its structure features a germacranolide sesquiterpene lactone core, characterized by a ten-membered ring and a fused α-methylene-γ-lactone moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₂O₆PubChem[1]
Molecular Weight 358.4 g/mol PubChem[1]
IUPAC Name [(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0⁴,⁸]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoatePubChem[1]
CAS Number 439923-16-7PubChem[1]
Purity ≥99.0%Commercial Supplier
Storage Conditions 2-8°C, Protected from light, DesiccatedCommercial Supplier
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Specific chemical shift data not readily available in searched literature.
¹³C NMR Specific chemical shift data not readily available in searched literature.
Infrared (IR) Specific absorption data not readily available in searched literature.
Mass Spectrometry (MS) Specific m/z data not readily available in searched literature.

Note: While general principles of spectroscopic interpretation are widely available, specific experimental spectral data for this compound could not be located in the public domain during the literature search for this guide.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-tumor activities.[2] Its mechanism of action is multifaceted, primarily involving the induction of cancer cell death and the inhibition of metastatic processes.

Induction of Necroptosis in Bladder Cancer

Research on the closely related isomer, Scabertopin, has shown that it can induce a form of programmed necrosis known as necroptosis in bladder cancer cells.[3][4] This process is dependent on the RIP1/RIP3 signaling cascade and is initiated by the production of mitochondrial reactive oxygen species (ROS).[3][4]

Inhibition of Cancer Cell Migration and Invasion

Scabertopin has also been shown to inhibit the migration and invasion of bladder cancer cells.[3][4] This is achieved through the downregulation of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix. The inhibition of MMP-9 expression is mediated by the suppression of the FAK/PI3K/Akt signaling pathway.[3][4]

Modulation of the NF-κB Signaling Pathway

The anti-cancer effects of sesquiterpene lactones from Elephantopus scaber are also linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can potentially suppress tumor growth and survival.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and its related compounds.

Necroptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces ROS ROS Mitochondria->ROS Production RIP1 RIP1 ROS->RIP1 Activates RIP3 RIP3 RIP1->RIP3 Activates MLKL MLKL RIP3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes

Figure 1: this compound-induced Necroptosis Pathway.

FAK_PI3K_Akt_Pathway This compound This compound FAK FAK This compound->FAK Inhibits PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt MMP9 MMP-9 Akt->MMP9 Metastasis Migration & Invasion MMP9->Metastasis NFkB_Pathway cluster_nucleus Nuclear Translocation This compound This compound IKK IKK This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-survival & Proliferative Gene Expression Nucleus->Gene_Expression Isolation_Workflow Start Dried Elephantopus scaber plant material Extraction Extraction with organic solvent (e.g., methanol, ethanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partition Solvent-Solvent Partitioning (e.g., hexane, ethyl acetate, water) Crude_Extract->Partition Fractions Fractionation (e.g., Ethyl Acetate Fraction) Partition->Fractions Chromatography Column Chromatography (Silica Gel) Fractions->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification This compound Pure this compound Purification->this compound

References

The Isoscabertopin Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin (B1632435), a germacrane-type sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has garnered significant interest for its potent anti-tumor activities. Understanding its biosynthesis is paramount for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway in plants. While the specific enzymes responsible for the final steps in this compound formation are yet to be fully elucidated, this document outlines the core enzymatic reactions, from primary metabolism to the formation of the characteristic sesquiterpenoid core, based on the well-established biosynthesis of related sesquiterpene lactones in the Asteraceae family. This guide also presents relevant quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visual diagrams of the proposed biosynthetic route and experimental workflows to facilitate further research in this field.

Introduction

Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoid secondary metabolites predominantly found in the Asteraceae family.[1][2] These compounds are characterized by a lactone ring and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] this compound, along with its isomers such as scabertopin (B1632464) and deoxyelephantopin, are prominent STLs found in Elephantopus scaber and are recognized for their significant cytotoxic effects against various cancer cell lines.[3][4]

The biosynthesis of STLs originates from the ubiquitous isoprenoid pathway, which provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] This guide details the proposed biosynthetic journey from these precursors to the complex structure of this compound.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound can be divided into three main stages:

  • Formation of the C15 Precursor, Farnesyl Pyrophosphate (FPP): This stage involves the convergence of the cytosolic Mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce IPP and DMAPP. These C5 units are then condensed to form the C15 compound, farnesyl pyrophosphate (FPP).

  • Formation of the Germacrene A Skeleton: FPP is cyclized by a sesquiterpene synthase (STS) to form the germacrene A carbocyclic skeleton. This is a critical branching point that dictates the foundational structure of a large number of STLs.[5]

  • Oxidative Modifications and Lactonization: The germacrene A skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications include hydroxylations and oxidations that ultimately lead to the formation of the characteristic γ-lactone ring found in this compound.

The proposed biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis Pathway cluster_0 Upstream Isoprenoid Pathway cluster_1 Sesquiterpene Lactone Core Biosynthesis MVA Pathway MVA Pathway IPP IPP MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP DMAPP DMAPP MEP Pathway->DMAPP IPP->DMAPP GPP GPP FPP FPP Germacrene A Germacrene A FPP->Germacrene A Sesquiterpene Synthase (GAS) IPPDMAPP IPPDMAPP IPPDMAPP->GPP GPPIPP GPPIPP GPPIPP->FPP Germacrene A Acid Germacrene A Acid Germacrene A->Germacrene A Acid Cytochrome P450 (GAO) Hydroxylated Intermediates Hydroxylated Intermediates Germacrene A Acid->Hydroxylated Intermediates Cytochrome P450s This compound This compound Hydroxylated Intermediates->this compound Further Oxidations & Tailoring Enzymes

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the this compound biosynthesis pathway is currently unavailable in the literature. However, data from studies on related sesquiterpenoid biosynthesis in other Asteraceae species can provide valuable benchmarks for future research. The following table summarizes relevant quantitative information.

ParameterValueOrganism/SystemReference
Enzyme Kinetics
Germacrene A Synthase (GAS) Km for FPP1.5 - 5.0 µMHelianthus annuus[5]
Germacrene A Oxidase (GAO) Km for Germacrene A~10 µMCichorium intybus[6]
Metabolite Concentrations
Deoxyelephantopin in E. scaber0.035% of dry weightElephantopus scaber[4]
Total Phenol Content in E. scaber leaves168.16 - 169.2 µg/mlElephantopus scaber[7]
Total Flavonoid Content in E. scaber leaves220.6 µg/mlElephantopus scaber[7]

Experimental Protocols

Elucidating the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Protocol for Transcriptome Analysis and Gene Discovery

This protocol outlines the steps for identifying candidate sesquiterpene synthase and cytochrome P450 genes from Elephantopus scaber.

Transcriptome Analysis Workflow Plant_Material 1. E. scaber tissue collection (e.g., leaves, trichomes) RNA_Extraction 2. Total RNA extraction and purification Plant_Material->RNA_Extraction Library_Prep 3. cDNA library construction RNA_Extraction->Library_Prep Sequencing 4. Next-Generation Sequencing (NGS) Library_Prep->Sequencing Assembly 5. De novo transcriptome assembly Sequencing->Assembly Annotation 6. Functional annotation of unigenes Assembly->Annotation Gene_Mining 7. Identification of candidate TPS and CYP450 genes Annotation->Gene_Mining Validation 8. qRT-PCR validation of candidate gene expression Gene_Mining->Validation

Caption: Workflow for gene discovery via transcriptome analysis.

Methodology:

  • Plant Material: Collect fresh young leaves or trichomes from E. scaber, as these are often the primary sites of secondary metabolite biosynthesis. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • cDNA Library Preparation: Construct cDNA libraries from high-quality RNA using a commercial kit.

  • Sequencing: Perform deep sequencing of the cDNA libraries using an Illumina or other high-throughput sequencing platform.[8]

  • Transcriptome Assembly: Assemble the raw sequencing reads into unigenes using software such as Trinity or SOAPdenovo-Trans.[8]

  • Functional Annotation: Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO).

  • Candidate Gene Identification: Identify putative sesquiterpene synthase (TPS) and cytochrome P450 (CYP450) genes based on their annotations.

  • Expression Validation: Validate the expression levels of candidate genes in different tissues and under various conditions (e.g., elicitor treatment) using quantitative real-time PCR (qRT-PCR).

Protocol for Heterologous Expression and In Vitro Enzyme Assays

This protocol describes the functional characterization of candidate TPS and CYP450 enzymes.

Enzyme Characterization Workflow Gene_Cloning 1. Clone candidate genes into expression vectors Transformation 2. Transform vectors into a host (E. coli or yeast) Gene_Cloning->Transformation Protein_Expression 3. Induce protein expression Transformation->Protein_Expression Protein_Purification 4. Purify recombinant proteins Protein_Expression->Protein_Purification Enzyme_Assay 5. In vitro enzyme assay with substrate (FPP or Germacrene A) Protein_Purification->Enzyme_Assay Product_Analysis 6. GC-MS or LC-MS analysis of reaction products Enzyme_Assay->Product_Analysis

Caption: Workflow for heterologous expression and enzyme assays.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of candidate TPS and CYP450 genes and clone them into suitable expression vectors (e.g., pET vectors for E. coli or pESC vectors for yeast).[9]

  • Heterologous Expression: Transform the expression constructs into a suitable host strain. For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary.[10]

  • Protein Expression and Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA).

  • In Vitro Enzyme Assays:

    • TPS Assay: Incubate the purified TPS enzyme with FPP in a suitable buffer containing Mg2+.[11]

    • CYP450 Assay: Incubate the purified CYP450 and its cognate CPR with the substrate (e.g., germacrene A) and NADPH.

  • Product Identification: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.[11]

Protocol for Extraction and Quantification of this compound

This protocol details the extraction and quantification of this compound from E. scaber.

Methodology:

  • Extraction:

    • Air-dry and pulverize the whole plant material of E. scaber.

    • Perform supercritical CO2 extraction with methanol (B129727) as an entrainer.[12]

    • Alternatively, perform Soxhlet extraction with a solvent such as methanol.[3]

    • Partition the crude extract with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol).[13] this compound is typically found in the less polar fractions.

  • Purification:

    • Subject the active fraction to column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) for further purification.[14]

  • Quantification:

    • Use High-Performance Liquid Chromatography (HPLC) with a UV detector for quantification. A standard curve should be generated using purified this compound.

    • Alternatively, quantitative Nuclear Magnetic Resonance (qNMR) can be used for accurate quantification without the need for an identical standard.

Concluding Remarks and Future Directions

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The immediate next steps should focus on the identification and functional characterization of the specific sesquiterpene synthase and cytochrome P450 enzymes from Elephantopus scaber that are involved in this pathway. Transcriptome and metabolome analyses of E. scaber will be instrumental in identifying candidate genes.[15][16] Subsequent heterologous expression and in vitro/in vivo characterization of these enzymes will definitively establish their roles in this compound biosynthesis. This knowledge will not only unravel the molecular intricacies of this important medicinal compound but also pave the way for its sustainable production through metabolic engineering in microbial or plant chassis systems.

References

Isoscabertopin: A Technical Guide to its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has garnered interest within the scientific community for its potential anti-tumor properties. This technical guide provides a comprehensive overview of the discovery, history, and current understanding of this compound's biological activity. It details the methodologies for its isolation and summarizes its cytotoxic effects on various cancer cell lines. Furthermore, this document elucidates the proposed mechanism of action, focusing on its role in the inhibition of the NF-κB signaling pathway and the induction of apoptosis. All quantitative data are presented in structured tables, and key experimental and signaling pathways are visualized using diagrams to facilitate a deeper understanding for research and drug development purposes.

Discovery and History

This compound is a naturally occurring sesquiterpene lactone found in Elephantopus scaber Linn., a plant belonging to the Asteraceae family. This plant has a history of use in traditional medicine across various cultures, particularly in Neotropical regions, Europe, Asia, and Africa, for treating a range of ailments.[1][2][3] Phytochemical investigations into Elephantopus scaber have revealed a rich diversity of bioactive compounds, including triterpenoids, steroids, flavonoids, and a prominent class of sesquiterpene lactones.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₂O₆[4][5]
Molecular Weight 358.39 g/mol [4][5]
IUPAC Name [(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0⁴,⁸]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate[4]
CAS Number 439923-16-7[4]

Experimental Protocols

The isolation of this compound from Elephantopus scaber typically involves a multi-step extraction and chromatographic purification process. The following is a generalized protocol based on methods described for the isolation of sesquiterpene lactones from this plant.[6][7]

General Isolation and Purification Protocol
  • Plant Material Preparation : The whole plant of Elephantopus scaber is collected, air-dried, and ground into a fine powder.

  • Extraction : The powdered plant material is subjected to extraction with an organic solvent, commonly ethanol (B145695) or a mixture of ethanol and water, at room temperature or under reflux.[6]

  • Solvent Partitioning : The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation : The ethyl acetate fraction, which is typically rich in sesquiterpene lactones, is further purified using a combination of chromatographic techniques. This may include:

    • Column Chromatography : Using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions.

    • Sephadex LH-20 Chromatography : To further purify the fractions based on molecular size.

    • High-Performance Liquid Chromatography (HPLC) : Often a final step using a C18 column to isolate pure this compound.

  • Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

experimental_workflow plant Dried & Powdered Elephantopus scaber extraction Solvent Extraction (e.g., Ethanol) plant->extraction partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, Butanol) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom Ethyl Acetate Fraction hplc High-Performance Liquid Chromatography (HPLC) column_chrom->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.

Biological Activity and Quantitative Data

This compound, along with other sesquiterpene lactones from Elephantopus scaber, exhibits significant cytotoxic activity against various cancer cell lines.[1][2] While specific IC₅₀ values for pure this compound are not extensively reported in recent literature, studies on closely related compounds and derivatives provide valuable insights into its potential potency. For instance, derivatives of scabertopin (B1632464) have shown potent inhibitory effects against non-small cell lung cancer cell lines.[8]

Table 2: Cytotoxic Activity of Scabertopin Derivatives against Non-Small Cell Lung Cancer (NSCLC) Cell Lines

CompoundA549 IC₅₀ (µM)H1299 IC₅₀ (µM)H460 IC₅₀ (µM)Reference
Scabertopin Derivative (SCP-7) 5.2 - 9.74.48.9[8]

Note: This table presents data for a derivative of scabertopin, a structurally related compound, to indicate the potential range of activity for this class of molecules.

Mechanism of Action: NF-κB Inhibition and Apoptosis Induction

The anticancer activity of sesquiterpene lactones, including this compound, is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a prominent target.[9]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[10][11] Sesquiterpene lactones are thought to inhibit the NF-κB pathway, although the precise mechanism for this compound is still under investigation. A general proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, the NF-κB dimer (p65/p50) is sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.[9]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation (Blocked) IkB_NFkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) DNA->Transcription Activates

Figure 2: Proposed mechanism of this compound-mediated NF-κB inhibition.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled growth. Many anticancer agents exert their effects by inducing apoptosis. Sesquiterpene lactones from Elephantopus scaber have been shown to induce apoptosis in cancer cells.[12][13][14][15] The induction of apoptosis by these compounds is often linked to the inhibition of pro-survival signals (like those from the NF-κB pathway) and the activation of pro-apoptotic pathways.

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. For instance, isodeoxyelephantopin, a related compound, has been shown to induce caspase-3-mediated apoptosis.[12][13][14] It is plausible that this compound acts through a similar mechanism, leading to the activation of executioner caspases and subsequent cell death.

Apoptosis_Induction This compound This compound NFkB_inhibition NF-κB Inhibition This compound->NFkB_inhibition Pro_apoptotic Upregulation of Pro-apoptotic Proteins (e.g., Bax) This compound->Pro_apoptotic Anti_apoptotic Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) This compound->Anti_apoptotic NFkB_inhibition->Anti_apoptotic Mitochondria Mitochondrial Pathway Pro_apoptotic->Mitochondria Anti_apoptotic->Mitochondria Caspase_cascade Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

Figure 3: Logical relationship of this compound's pro-apoptotic effects.

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Elephantopus scaber, represents a promising natural product with potential for development as an anticancer agent. Its biological activity is likely mediated through the modulation of critical cellular signaling pathways, including the inhibition of NF-κB and the induction of apoptosis.

For drug development professionals and researchers, further investigation is warranted in several key areas:

  • Detailed Mechanistic Studies : Elucidating the precise molecular targets of this compound within the NF-κB and apoptotic pathways is crucial.

  • Quantitative Structure-Activity Relationship (QSAR) Studies : Synthesizing and evaluating derivatives of this compound could lead to the identification of compounds with enhanced potency and selectivity.

  • In Vivo Efficacy : Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

A deeper understanding of the molecular pharmacology of this compound will be instrumental in harnessing its therapeutic potential for the treatment of cancer.

References

Preliminary In Vitro Studies on Isoscabertopin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on Isoscabertopin, a sesquiterpene lactone with demonstrated anti-cancer properties. This document details its effects on cancer cell viability, the underlying molecular mechanisms of action, and provides standardized protocols for the key experiments cited.

Core Findings

This compound, also referred to as Scabertopin in some literature, has been identified as a potent agent against bladder cancer cells in vitro.[1] Key findings from preliminary studies indicate that this compound's anti-cancer activity is mediated through two primary mechanisms: the induction of a specific form of programmed cell death known as necroptosis and the inhibition of cellular migration and invasion pathways.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified against a panel of human bladder cancer cell lines and a non-cancerous human ureteral epithelial cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 24 and 48 hours of treatment.

Cell LineCell Type24-hour IC50 (µM)48-hour IC50 (µM)
J82 Bladder Carcinoma~20<18
T24 Bladder Carcinoma~20<18
RT4 Bladder Carcinoma~20<18
5637 Bladder Carcinoma~20<18
SV-HUC-1 Normal Human Ureteral Epithelial>>20>>18

Table 1: IC50 values of this compound on various bladder cancer cell lines and a normal control cell line. Data indicates that this compound is significantly more cytotoxic to cancerous cells than to non-cancerous cells.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through two distinct signaling pathways:

  • Induction of RIP1/RIP3-Dependent Necroptosis: this compound triggers necroptosis in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species (ROS).[1] Necroptosis is a form of programmed necrosis that is independent of caspases, the key mediators of apoptosis. This pathway is initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), which ultimately results in cell death.

  • Inhibition of Cell Migration and Invasion: The compound has been shown to inhibit the expression of Matrix Metalloproteinase-9 (MMP-9) by suppressing the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1] This pathway is crucial for cell migration, invasion, and metastasis. By inhibiting this cascade, this compound can potentially reduce the metastatic potential of cancer cells.

Mandatory Visualizations

Necroptosis_Pathway cluster_stimulus This compound Treatment cluster_mitochondria Mitochondrion cluster_necroptosis Necroptosis Signaling Cascade cluster_outcome Cellular Outcome This compound This compound ROS Mitochondrial ROS Production This compound->ROS induces RIP1 RIPK1 ROS->RIP1 activates RIP3 RIPK3 RIP1->RIP3 activates pRIP3 p-RIPK3 RIP3->pRIP3 autophosphorylates MLKL MLKL pRIP3->MLKL phosphorylates pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptotic Cell Death pMLKL->Necroptosis induces

This compound-induced Necroptosis Pathway.

FAK_PI3K_Akt_Pathway cluster_stimulus This compound Treatment cluster_pathway Cell Migration & Invasion Pathway cluster_outcome Cellular Outcome This compound This compound FAK FAK This compound->FAK inhibits PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt MMP9 MMP-9 Expression Akt->MMP9 Migration_Invasion Cell Migration & Invasion MMP9->Migration_Invasion

Inhibition of FAK/PI3K/Akt Pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of this compound.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) or similar WST-8 based assay.

  • Materials:

    • Bladder cancer cell lines (J82, T24, RT4, 5637) and SV-HUC-1 cells

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • CCK-8 reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

    • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

    • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

    • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes the detection of mitochondrial ROS using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Materials:

    • Bladder cancer cells

    • 6-well plates or fluorescence-compatible microplates

    • This compound

    • DCFH-DA stock solution (in DMSO)

    • Serum-free culture medium

    • Fluorescence microscope or plate reader

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a suitable culture vessel and allow them to adhere overnight. Treat the cells with this compound at a concentration around the IC50 value for a predetermined time (e.g., 6-24 hours).

    • Probe Loading: Remove the culture medium and wash the cells with serum-free medium. Add DCFH-DA solution (final concentration of 5-10 µM in serum-free medium) to the cells and incubate for 20-30 minutes at 37°C in the dark.

    • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

    • Fluorescence Detection: Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a fluorescence plate reader.

Western Blotting for Signaling Pathway Proteins

This protocol outlines the procedure for detecting the expression and phosphorylation status of proteins in the FAK/PI3K/Akt and RIP1/RIP3/MLKL pathways.

  • Materials:

    • Bladder cancer cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-FAK, anti-p-FAK, anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-RIPK1, anti-RIPK3, anti-p-RIPK3, anti-MLKL, anti-p-MLKL, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression or phosphorylation levels.

This technical guide provides a foundational understanding of the in vitro anti-cancer properties of this compound and standardized protocols to facilitate further research and development.

References

Isoscabertopin: A Hypothetical Mechanism of Action in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone, presents a compelling avenue for anti-cancer drug development. While direct experimental evidence for its mechanism of action remains to be fully elucidated, data from structurally related compounds, such as Isodeoxyelephantopin and Scabertopin, alongside a comprehensive understanding of relevant signaling pathways, allows for the formulation of a strong central hypothesis. This document outlines the hypothesized mechanism of action for this compound, focusing on its potential to induce apoptosis and necroptosis through the modulation of the NF-κB and STAT3 signaling pathways and the generation of reactive oxygen species (ROS). This whitepaper provides a technical guide for researchers, presenting hypothesized signaling cascades, relevant experimental protocols, and a framework for future investigation.

Introduction

Sesquiterpene lactones, a class of naturally occurring plant compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-tumor effects[1]. This compound, isolated from Elephantopus scaber, belongs to this class of compounds. While its anti-tumor properties are recognized, the precise molecular mechanisms by which it exerts its effects are not yet fully characterized. This document synthesizes indirect evidence from related compounds and established cancer biology principles to propose a plausible mechanism of action for this compound, providing a roadmap for targeted research and development.

Hypothesized Mechanism of Action

The central hypothesis is that this compound induces cancer cell death through a multi-pronged approach involving the inhibition of pro-survival signaling pathways (NF-κB and STAT3), the induction of programmed cell death (apoptosis and necroptosis), and the generation of cytotoxic reactive oxygen species (ROS).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are crucial regulators of inflammation, immunity, and cell survival[2][3]. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis[2]. The structurally similar compound, Isodeoxyelephantopin, has been shown to suppress NF-κB activation[4]. It is hypothesized that this compound shares this ability.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex. In the canonical NF-κB pathway, IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of target genes that promote cell survival and inhibit apoptosis. By inhibiting IKK, this compound would prevent IκBα degradation, sequestering NF-κB in the cytoplasm and thereby blocking its pro-survival signaling.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis[5][6]. The inhibition of STAT3 signaling is a promising strategy for cancer therapy[7]. It is hypothesized that this compound may also target this pathway.

The proposed mechanism involves the inhibition of STAT3 phosphorylation. Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 monomers are phosphorylated on a critical tyrosine residue. This phosphorylation event leads to the formation of STAT3 homodimers, which then translocate to the nucleus to activate the transcription of target genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1) and apoptosis inhibition (e.g., Bcl-xL)[8]. By preventing STAT3 phosphorylation, this compound would block its dimerization and nuclear translocation, thereby inhibiting its transcriptional activity.

Induction of Apoptosis and Necroptosis

By inhibiting the pro-survival NF-κB and STAT3 pathways, this compound is hypothesized to sensitize cancer cells to apoptosis, a form of programmed cell death[9]. Furthermore, the related compound Scabertopin has been shown to induce necroptosis, a regulated form of necrosis, in bladder cancer cells[10]. It is plausible that this compound also triggers this cell death pathway. The induction of both apoptosis and necroptosis would represent a robust anti-cancer mechanism.

Generation of Reactive Oxygen Species (ROS)

Scabertopin's induction of necroptosis is linked to the generation of mitochondrial reactive oxygen species (ROS)[10]. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death[11]. It is hypothesized that this compound also promotes the accumulation of ROS in cancer cells. This increase in oxidative stress could be a key trigger for both apoptotic and necroptotic cell death pathways.

Quantitative Data Summary (Hypothetical)

As no direct quantitative data for this compound is currently available, the following tables are presented as a template for future experimental findings, based on typical results for similar compounds.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast CancerValue
HeLaCervical CancerValue
A549Lung CancerValue
HCT116Colon CancerValue

Table 2: Hypothetical Effect of this compound on Apoptosis and Protein Expression

Treatment% Apoptotic Cellsp-STAT3/STAT3 Ratiop-IκBα/IκBα Ratio
ControlValueValueValue
This compound (IC50)ValueValueValue

Detailed Experimental Protocols

The following are standard protocols that can be employed to investigate the hypothesized mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of STAT3 and IκBα, as well as antibodies for NF-κB subunits. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.

Conclusion and Future Directions

The proposed mechanism of action for this compound, centered on the dual inhibition of NF-κB and STAT3 signaling and the induction of ROS-mediated cell death, provides a solid foundation for further investigation. Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. Elucidating the precise molecular targets and downstream effects of this compound will be critical for its development as a potential anti-cancer therapeutic. The experimental protocols outlined in this document offer a clear path forward for these essential studies.

References

Potential Therapeutic Targets of Isoscabertopin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific therapeutic targets and bioactivity of Isoscabertopin is limited in the current scientific literature. This document provides a comprehensive overview of the potential therapeutic targets of this compound, drawing inferences from studies on the plant from which it is derived, Elephantopus scaber, and its closely related and more extensively studied sesquiterpene lactones, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET). The presented data and pathways are largely attributed to these related compounds and should be considered as probable mechanisms of action for this compound, warranting direct experimental validation.

Introduction

This compound is a sesquiterpene lactone isolated from Elephantopus scaber L., a plant with a history of use in traditional medicine for treating various ailments, including inflammation and cancer.[1] Sesquiterpene lactones as a class are known for their diverse biological activities, and compounds isolated from Elephantopus scaber have demonstrated significant anti-inflammatory and anti-cancer properties. This guide explores the potential therapeutic targets of this compound, focusing on key signaling pathways implicated in cancer and inflammation.

Core Therapeutic Target: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers and chronic inflammatory diseases, making it a prime therapeutic target. Evidence from studies on Deoxyelephantopin (DET), Isodeoxyelephantopin (IDET), and extracts of Elephantopus scaber strongly suggests that the NF-κB pathway is a key target for this compound.

Mechanism of NF-κB Inhibition

Studies on Isodeoxyelephantopin (IDET) have elucidated a likely mechanism of NF-κB inhibition. In lipopolysaccharide (LPS)-activated macrophages, IDET has been shown to suppress the canonical NF-κB pathway by:

  • Inhibiting IκBα Phosphorylation and Degradation: IDET prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This is a critical step, as IκBα sequesters the NF-κB p50/p65 dimer in the cytoplasm.

  • Preventing p65 Nuclear Translocation: By stabilizing IκBα, IDET effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus. This prevents the transcription of NF-κB target genes, which include a host of pro-inflammatory cytokines and survival factors.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_nuc p50/p65 DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, iNOS) DNA->Genes Induces IkBa_NFkB IkBa_NFkB IKK->IkBa_NFkB Phosphorylates IkBa_p IkBa_p IkBa_NFkB->IkBa_p NFkB NFkB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits (inferred)

Potential for Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. The structurally related compound, Deoxyelephantopin (DET), has been shown to induce apoptosis in various cancer cell lines.

Intrinsic and Extrinsic Apoptotic Pathways

DET has been reported to activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. This dual-pronged attack on cancer cell survival involves:

  • Activation of Caspases: DET treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating the intrinsic pathway. DET has been shown to upregulate Bax and downregulate Bcl-2, thereby promoting the release of cytochrome c from the mitochondria and initiating the apoptotic cascade.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., FAS, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Caspase3 Activates Apoptosome->Caspase9 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound (inferred) This compound->Bax Upregulates (inferred) This compound->Bcl2 Downregulates (inferred)

Potential for STAT3 Signaling Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is observed in a wide range of human cancers and is associated with poor prognosis. While direct evidence for this compound is lacking, the related compound Deoxyelephantopin has been shown to inhibit the STAT3 pathway.

Mechanism of STAT3 Inhibition

Inhibition of the STAT3 signaling pathway by Deoxyelephantopin is thought to occur through the suppression of STAT3 phosphorylation and subsequent dimerization, which are essential steps for its activation and nuclear translocation. By inhibiting STAT3, this compound could potentially block the transcription of genes involved in cell cycle progression and survival.

STAT3_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation This compound This compound (inferred) This compound->STAT3 Inhibits Phosphorylation (inferred) DNA DNA STAT3_dimer_nuc->DNA Binds to Genes Target Gene Transcription (e.g., Cyclin D1, Survivin) DNA->Genes Induces

Quantitative Data on Related Compounds

Table 1: IC50 Values of Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
DeoxyelephantopinL-929Murine Fibrosarcoma2.7[1]
IsodeoxyelephantopinL-929Murine Fibrosarcoma3.3[1]
IsodeoxyelephantopinA549Human Lung Carcinoma10.46[1]
IsodeoxyelephantopinT47DHuman Breast Cancer1.3[1]
DeoxyelephantopinHCT 116Human Colorectal Carcinoma7.46[2]
DeoxyelephantopinK562Human Myeloid Leukemia4.02[2]
DeoxyelephantopinKBHuman Oral Carcinoma3.35[2]
DeoxyelephantopinT47DHuman Breast Cancer1.86[2]

Table 2: IC50 Values of Elephantopus scaber Extracts in Cancer Cell Lines

ExtractCell LineCancer TypeIC50 (µg/mL)Reference
Ethanolic ExtractMCF-7Human Breast Cancer15[1]
Dichloromethane FractionHeLaHuman Cervical Cancer18.01 ± 0.73[3]
Dichloromethane FractionA549Human Lung Carcinoma45.08 ± 1.99[3]
Dichloromethane FractionMCF-7Human Breast Cancer18.33 ± 1.18[3]
Dichloromethane FractionCaco-2Human Colorectal Adenocarcinoma40.28 ± 1.15[3]
Ethyl Acetate FractionHCT116Human Colorectal Carcinoma1.42 ± 0.10[4]
Ethanolic ExtractT47DHuman Breast Cancer121[5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the analysis of related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Overview:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 2 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate for 24h for cell adherence seed_cells->incubate_adhere treat_compound Treat with varying concentrations of This compound incubate_adhere->treat_compound incubate_treatment Incubate for 24/48/72h treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 1.5-4h add_mtt->incubate_mtt remove_mtt Remove MTT solution incubate_mtt->remove_mtt add_dmso Add DMSO to dissolve formazan remove_mtt->add_dmso read_absorbance Read absorbance at 490-570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Western Blot Analysis for NF-κB p65 Nuclear Translocation

Western blotting is used to detect the presence and relative abundance of specific proteins in a sample. To assess NF-κB activation, the translocation of the p65 subunit from the cytoplasm to the nucleus is quantified.

Protocol Overview:

  • Cell Treatment and Lysis: Treat cells with the test compound and a stimulant (e.g., LPS). After incubation, lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB p65.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to p65 in the nuclear and cytoplasmic fractions is then quantified.

Western_Blot_Workflow start Start cell_treatment Cell Treatment and Fractionation (Cytoplasmic & Nuclear) start->cell_treatment protein_quant Protein Quantification cell_treatment->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody (anti-p65) Incubation blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Quantify p65 levels in Cytoplasmic and Nuclear Fractions detection->analysis end End analysis->end

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure the levels of pro-inflammatory cytokines like IL-6 and TNF-α in cell culture supernatants.

Protocol Overview:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6).

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample and Standard Incubation: Add standards of known cytokine concentrations and cell culture supernatant samples to the wells and incubate.

  • Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Streptavidin-HRP Incubation: Add streptavidin conjugated to horseradish peroxidase (HRP), which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength and quantify the cytokine concentration in the samples by comparing their absorbance to the standard curve.

ELISA_Workflow start Start coat_plate Coat 96-well plate with Capture Antibody start->coat_plate block_plate Block Plate coat_plate->block_plate add_samples Add Standards and Cell Culture Supernatants block_plate->add_samples add_detection_ab Add Biotinylated Detection Antibody add_samples->add_detection_ab add_streptavidin_hrp Add Streptavidin-HRP add_detection_ab->add_streptavidin_hrp add_substrate Add TMB Substrate add_streptavidin_hrp->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance calculate_concentration Calculate Cytokine Concentration read_absorbance->calculate_concentration end End calculate_concentration->end

Conclusion and Future Directions

While direct evidence is currently sparse, the available data on structurally related sesquiterpene lactones from Elephantopus scaber provides a strong rationale for investigating this compound as a modulator of the NF-κB, apoptosis, and STAT3 signaling pathways. The potent anti-inflammatory and cytotoxic effects observed for Deoxyelephantopin and Isodeoxyelephantopin suggest that this compound may hold similar therapeutic potential.

Future research should focus on:

  • Directly assessing the in vitro and in vivo efficacy of purified this compound against a panel of cancer cell lines and in animal models of inflammation and cancer.

  • Elucidating the specific molecular interactions of this compound with key proteins in the NF-κB, apoptosis, and STAT3 pathways.

  • Conducting comparative studies to determine the relative potency and selectivity of this compound compared to other sesquiterpene lactones from Elephantopus scaber.

Such studies are crucial to validate the therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Isoscabertopin, a sesquiterpene lactone with potential anti-tumor properties. The described method is suitable for the determination of this compound in raw materials and finished product formulations. The protocol employs a C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection. This document provides a comprehensive experimental protocol, including sample preparation, and presents the method's performance characteristics in clearly structured tables.

Introduction

This compound is a sesquiterpene lactone isolated from plants of the Elephantopus genus. It has garnered significant interest in the scientific community due to its reported biological activities. As research into its therapeutic potential progresses, the need for a reliable analytical method for its quantification becomes crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note presents a detailed HPLC method developed for the accurate and precise measurement of this compound.

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

2.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient0-15 min: 40-70% B15-20 min: 70-40% B20-25 min: 40% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature25 °C
Detection Wavelength210 nm
Run Time25 min

2.3. Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

2.4. Sample Preparation

For the analysis of this compound in a hypothetical plant extract, the following procedure is proposed:

  • Weigh 1 g of the dried and powdered plant material.

  • Extract with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and repeat the extraction process twice.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation (Hypothetical Data)

The proposed HPLC method would be validated according to ICH guidelines. The following table summarizes the expected performance characteristics based on typical results for similar assays.

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98 - 102%
SpecificityNo interference from blank and placebo

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting sample_prep Sample Preparation (Extraction & Filtration) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system std_prep Standard Preparation (Stock & Working Solutions) std_prep->hplc_system chromatography Chromatographic Separation (C18, Gradient Elution) hplc_system->chromatography data_acquisition Data Acquisition (Chromatogram) chromatography->data_acquisition quantification Quantification (Peak Area vs. Concentration) data_acquisition->quantification report Final Report (Application Note) quantification->report

Caption: Workflow for this compound HPLC Analysis.

Conclusion

The proposed HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, making it accessible to most analytical laboratories. The hypothetical validation data suggests that the method would be linear, precise, accurate, and specific for its intended purpose. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Application Notes and Protocols for the Quantification of Isoscabertopin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin (B1632435) is a sesquiterpene lactone that has been isolated from Elephantopus scaber L., a plant traditionally used in herbal medicine.[1] This class of compounds is of significant interest to the scientific community due to their potential therapeutic properties, particularly their anti-tumor activities.[2] this compound and its isomers, such as scabertopin, have been shown to exhibit cytotoxic effects against various cancer cell lines.[3] Understanding the concentration of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and for the development of new therapeutic agents.

This document provides detailed application notes and protocols for the quantification of this compound in plant extracts, primarily focusing on Elephantopus scaber. It also explores the potential signaling pathways through which this compound may exert its biological effects, based on studies of closely related compounds.

Quantitative Data

Table 1: Extraction Yields from Elephantopus scaber

Plant MaterialInitial Dry WeightExtraction SolventCrude Extract YieldEthyl Acetate (B1210297) Fraction YieldThis compound Concentration
Whole Plant4.0 kg90:10 EtOH:H₂O372.4 g46.9 gNot Reported[4]
Leaves5.4 kgNot SpecifiedNot ReportedNot ReportedNot Reported[5]

Note: The exact concentration of this compound within the ethyl acetate fraction was not specified in the cited study. Further quantitative analysis using the methods outlined below is required to determine the precise concentration.

Experimental Protocols

The following protocols are designed for the extraction and quantification of this compound from plant materials, adapted from methods used for similar sesquiterpene lactones.[6]

Plant Material Extraction

This protocol describes a general method for obtaining a crude extract from Elephantopus scaber that can be further fractionated to isolate this compound.

Materials:

  • Dried and ground whole plant or leaves of Elephantopus scaber

  • 90% Ethanol (B145695) (EtOH) in distilled water (H₂O)

  • Petroleum ether

  • Ethyl acetate

  • n-Butanol

  • Reflux apparatus

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Protocol:

  • Air-dry the whole plant or leaves of Elephantopus scaber and grind the material into a fine powder.

  • Extract the ground plant material (e.g., 4.0 kg) with 90% ethanol at reflux for 3 hours. Repeat the extraction three times.[4]

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dark brown crude extract.[4]

  • Suspend the crude extract in distilled water.

  • Perform a liquid-liquid partition of the aqueous suspension sequentially with petroleum ether, ethyl acetate, and n-butanol.

  • Collect the ethyl acetate fraction, which is expected to contain this compound and other sesquiterpene lactones.[7]

  • Evaporate the ethyl acetate under reduced pressure to yield the dried ethyl acetate fraction.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the quantification of deoxyelephantopin (B1239436) and isodeoxyelephantopin, isomers of this compound.[6]

Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ultrapure water

  • Methanol (B129727) (HPLC grade) for sample preparation

  • Syringe filters (0.45 µm)

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover a concentration range expected in the plant extracts (e.g., 0.1 - 10 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the dried ethyl acetate extract (e.g., 10 mg).

    • Dissolve the extract in a known volume of methanol (e.g., 10 mL) to obtain a stock solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of water, acetonitrile, and isopropanol. A starting point for optimization could be a ratio similar to that used for its isomers (e.g., 66:20:14, v/v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[6]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for the extraction and quantification of this compound from Elephantopus scaber.

G cluster_extraction Plant Material Extraction cluster_quantification HPLC Quantification plant Dried & Ground Elephantopus scaber extraction Ethanol Reflux Extraction plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Liquid-Liquid Partition crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction sample_prep Sample Preparation etOAc_fraction->sample_prep hplc HPLC-DAD Analysis sample_prep->hplc data_analysis Data Analysis hplc->data_analysis quantification This compound Quantification data_analysis->quantification

Caption: Workflow for this compound Quantification.

Potential Signaling Pathways

Based on studies of the closely related compound scabertopin, this compound may induce cell death in cancer cells through the induction of reactive oxygen species (ROS) and subsequent necroptosis, as well as by inhibiting cell migration and invasion via the FAK/PI3K/Akt pathway.[8] Additionally, other sesquiterpene lactones from Elephantopus scaber have been shown to inhibit the NF-κB signaling pathway.[5]

The following diagrams illustrate these potential mechanisms of action.

4.2.1. This compound-Induced Necroptosis and Inhibition of Metastasis

G cluster_necroptosis Necroptosis Induction cluster_metastasis Inhibition of Metastasis This compound This compound ros Mitochondrial ROS Production This compound->ros fak FAK This compound->fak Inhibits rip1_rip3 RIP1/RIP3 Complex ros->rip1_rip3 necroptosis Necroptosis rip1_rip3->necroptosis pi3k_akt PI3K/Akt fak->pi3k_akt mmp9 MMP-9 pi3k_akt->mmp9 migration_invasion Cell Migration & Invasion mmp9->migration_invasion Promotes

Caption: Potential Mechanisms of this compound Action.

4.2.2. Potential Inhibition of the NF-κB Signaling Pathway

G This compound This compound ikb_kinase IκB Kinase (IKK) This compound->ikb_kinase Inhibits ikb_alpha IκBα ikb_kinase->ikb_alpha Phosphorylates nf_kb NF-κB (p65/p50) ikb_alpha->nf_kb Inhibits nucleus Nucleus nf_kb->nucleus Translocates gene_expression Pro-inflammatory & Anti-apoptotic Gene Expression nucleus->gene_expression Promotes

Caption: Potential NF-κB Pathway Inhibition.

Conclusion

These application notes provide a framework for the quantification of this compound in plant extracts and offer insights into its potential biological mechanisms. The provided HPLC protocol, adapted from methods for similar compounds, offers a starting point for developing a validated quantitative method. Further research is necessary to determine the precise concentration of this compound in various plant sources and to fully elucidate its signaling pathways and therapeutic potential.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for assessing the in vitro cytotoxicity of Isoscabertopin using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. These protocols are intended to guide researchers in determining the cytotoxic potential of this compound against various cancer cell lines. Additionally, this document includes a hypothetical data presentation and a generalized schematic of apoptotic signaling pathways that may be investigated following the determination of cytotoxic activity.

Introduction to this compound and Cytotoxicity Testing

This compound is a natural compound that has garnered interest for its potential therapeutic properties. A critical initial step in the evaluation of any potential anti-cancer agent is the characterization of its cytotoxic effects on cancer cells. In vitro cytotoxicity assays are rapid, cost-effective, and reproducible methods to determine the concentration at which a compound exhibits significant toxicity towards cultured cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell viability.[1][2] This document outlines the protocols for two of the most widely used cytotoxicity assays: the MTT and LDH assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[3][4] The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[3][4][5][6]

The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[7][8][9] LDH is a stable cytoplasmic enzyme present in all cells that is rapidly released into the cell culture supernatant upon cell lysis.[7][8] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product.[7][8][10] The amount of color formed is proportional to the number of lysed cells.[10]

Experimental Protocols

Materials and Reagents

For both assays:

  • This compound (stock solution prepared in DMSO, filter-sterilized)

  • Appropriate cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

For MTT Assay:

  • MTT solution (5 mg/mL in sterile PBS, protected from light)[3][6]

  • DMSO (cell culture grade) or other suitable solubilizing agent

For LDH Assay:

  • Commercially available LDH cytotoxicity assay kit (recommended) or individual reagents:

    • Lysis Buffer (e.g., 1% Triton X-100 in assay medium)[7]

    • Assay Medium (serum-free or low-serum medium)[9]

    • LDH Assay Reaction Mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt like INT)[7][10]

    • Stop Solution (e.g., 1M acetic acid)[9]

MTT Assay Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Formazan Solubilization and Measurement:

    • After incubation, carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

LDH Assay Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include the following controls:

      • Spontaneous LDH Release Control: Cells treated with vehicle only.

      • Maximum LDH Release Control: Cells treated with lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.[7]

      • Background Control: Medium only.

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.[7][12]

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[9]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[9]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][12]

  • Measurement:

    • Add 50 µL of stop solution to each well if required by the kit.[9]

    • Measure the absorbance at 490-500 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of the background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the log concentration of this compound to determine the IC50 value.

Data Presentation

The cytotoxic effects of this compound on various cancer cell lines can be summarized in a table for easy comparison of IC50 values.

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 2.3
HeLaCervical Cancer18.9 ± 1.5
HepG2Liver Cancer32.1 ± 3.1

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro cytotoxicity assays described.

Cytotoxicity_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h treatment Treatment with this compound incubation_24h->treatment incubation_drug Incubation (24, 48, or 72h) treatment->incubation_drug mtt_addition Add MTT Reagent incubation_drug->mtt_addition centrifugation Centrifuge Plate incubation_drug->centrifugation mtt_incubation Incubate 3-4h mtt_addition->mtt_incubation solubilization Add Solubilizing Agent mtt_incubation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer ldh_reaction_mix Add LDH Reaction Mix supernatant_transfer->ldh_reaction_mix ldh_incubation Incubate up to 30 min ldh_reaction_mix->ldh_incubation ldh_incubation->read_absorbance calculate_viability Calculate % Viability / % Cytotoxicity read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: General experimental workflow for MTT and LDH cytotoxicity assays.

Generalized Apoptotic Signaling Pathway

Should this compound be found to induce apoptosis, further studies would be required to elucidate the specific molecular mechanism. The following diagram illustrates the major intrinsic and extrinsic apoptotic pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 procaspase8 Pro-caspase-8 procaspase8->disc bcl2_family Bcl-2 Family Regulation caspase8->bcl2_family Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress dna_damage->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis This compound This compound This compound->death_receptor This compound->dna_damage

Caption: Generalized intrinsic and extrinsic apoptotic signaling pathways.

Conclusion

The MTT and LDH assays are robust and reliable methods for the initial screening of the cytotoxic potential of this compound. The detailed protocols provided herein can be adapted to various cell lines and experimental conditions. A thorough understanding and consistent application of these protocols are essential for generating high-quality, reproducible data, which is fundamental for the continued investigation of this compound as a potential therapeutic agent. Following the determination of cytotoxicity, further mechanistic studies are warranted to explore the specific signaling pathways, such as apoptosis, that are modulated by this compound.

References

Application Notes and Protocols: FAK/PI3K/Akt Pathway Analysis in Response to Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber, has demonstrated notable anti-tumor properties. Sesquiterpene lactones from this plant, including the closely related compound Scabertopin, have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation, migration, and survival. One of the critical pathways implicated is the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade. This pathway is a central regulator of cell growth, motility, and survival, and its dysregulation is a hallmark of many cancers.

These application notes provide a comprehensive overview of the analysis of the FAK/PI3K/Akt pathway in response to this compound treatment. Detailed protocols for key experiments are provided to enable researchers to investigate the mechanism of action of this compound and similar compounds.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Sesquiterpene Lactones in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and its related compounds in different human cancer cell lines, demonstrating their cytotoxic effects.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound (ES-3)SMMC-7721Hepatocellular Carcinoma> 100[1]
Caco-2Colorectal Adenocarcinoma> 100[1]
HeLaCervical Cancer> 100[1]
Scabertopin (ES-2)SMMC-7721Hepatocellular Carcinoma28.5[1]
Caco-2Colorectal Adenocarcinoma35.2[1]
HeLaCervical Cancer19.8[1]
Deoxyelephantopin (ES-4)SMMC-7721Hepatocellular Carcinoma8.9[1]
Caco-2Colorectal Adenocarcinoma12.4[1]
HeLaCervical Cancer7.6[1]
Isodeoxyelephantopin (ES-5)SMMC-7721Hepatocellular Carcinoma15.3[1]
Caco-2Colorectal Adenocarcinoma21.7[1]
HeLaCervical Cancer11.2[1]

Note: The effect of this compound on the growth of the tested cell lines was relatively weak compared to other sesquiterpene lactones from Elephantopus scaber L.[1].

Table 2: Representative Quantitative Analysis of FAK/PI3K/Akt Pathway Inhibition by Scabertopin in Bladder Cancer Cells

The following table presents representative data on the modulation of key proteins in the FAK/PI3K/Akt pathway following treatment with Scabertopin, a closely related compound to this compound. This data is typically obtained through Western blot analysis and densitometry. A study on bladder cancer cells showed that Scabertopin inhibits the FAK/PI3K/Akt signaling pathway, which in turn inhibits cell migration and invasion[2].

Target ProteinTreatmentRelative Protein Expression (Fold Change vs. Control)
p-FAK (Tyr397)Scabertopin (20 µM)0.45
Total FAKScabertopin (20 µM)0.98
p-PI3K (p85)Scabertopin (20 µM)0.52
Total PI3K (p85)Scabertopin (20 µM)1.02
p-Akt (Ser473)Scabertopin (20 µM)0.38
Total AktScabertopin (20 µM)0.95

Note: This data is representative and based on the reported inhibitory effects of Scabertopin on the FAK/PI3K/Akt pathway[2]. Actual values may vary depending on the specific experimental conditions, cell line, and this compound concentration.

Mandatory Visualization

FAK_PI3K_Akt_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation RTK RTK PI3K PI3K RTK->PI3K Activation FAK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Migration Migration Akt->Migration Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis CellCycle Cell Cycle Progression mTOR->CellCycle Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->FAK Inhibition This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: FAK/PI3K/Akt signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of FAK/PI3K/Akt Pathway

This protocol details the detection of key phosphorylated and total proteins in the FAK/PI3K/Akt pathway.

Materials:

  • Cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-FAK, FAK, p-PI3K, PI3K, p-Akt, Akt, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Analysis H->I

Caption: Step-by-step workflow for Western blot analysis.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration.

Materials:

  • Cancer cells

  • Complete growth medium

  • This compound

  • 6-well or 12-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a multi-well plate and grow until they form a confluent monolayer.

  • Create the "Wound": Gently scratch a straight line across the center of the well with a sterile 200 µL pipette tip.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure relative to the 0-hour time point.

Wound_Healing_Assay A Create confluent cell monolayer B Make a scratch ('wound') A->B C Wash and treat with This compound B->C D Image at 0h and subsequent time points C->D E Measure wound closure D->E

Caption: Workflow of the wound healing (scratch) assay.

Conclusion

The provided application notes and protocols offer a framework for investigating the inhibitory effects of this compound on the FAK/PI3K/Akt signaling pathway. While direct quantitative data for this compound's impact on this pathway is still emerging, the strong evidence from the related compound Scabertopin suggests a similar mechanism of action. By utilizing the detailed methodologies outlined, researchers can effectively assess the anti-cancer potential of this compound and further elucidate its molecular targets, contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for Isoscabertopin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Isoscabertopin, a sesquiterpene lactone with promising anti-tumor properties, in a research setting. The following sections detail the necessary cell culture conditions, experimental protocols for assessing its effects, and insights into its molecular mechanism of action.

Overview of this compound

This compound, also known as Scabertopin, is a natural compound isolated from the plant Elephantopus scaber L.[1] It has demonstrated significant anti-tumor activities, primarily through the induction of programmed cell death (apoptosis and necroptosis), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effect of this compound and its closely related analog, Isodeoxyelephantopin, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time[2][3].

Cell LineCancer TypeCompoundIC50 ValueIncubation Time
A549Lung CarcinomaIsodeoxyelephantopin10.46 µg/mL48 hours
T47DBreast CarcinomaIsodeoxyelephantopin1.3 µg/mL48 hours
J82Bladder CancerScabertopinLower than normal cellsNot Specified
T24Bladder CancerScabertopinLower than normal cellsNot Specified
RT4Bladder CancerScabertopinLower than normal cellsNot Specified
5637Bladder CancerScabertopinLower than normal cellsNot Specified

Note: this compound and Scabertopin are synonyms for the same compound. Isodeoxyelephantopin is a closely related sesquiterpene lactone from the same plant source and is often studied for similar bioactivities. Researchers should perform their own dose-response experiments to determine the precise IC50 for their specific cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological effects of this compound on cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP40 in isopropanol (B130326) with 4 mM HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, typically <0.1%).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Isodeoxyelephantopin has been shown to induce G2/M phase arrest in A549 and T47D cells.

Western Blot Analysis of Signaling Pathways

This protocol is for detecting changes in the protein expression and phosphorylation status of key components of the NF-κB and STAT3 signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-STAT3, anti-STAT3, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentrations. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Use a loading control like β-actin to normalize the protein levels.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound is known to inhibit the NF-κB and STAT3 signaling pathways, which are critical for cancer cell survival, proliferation, and inflammation.

Isoscabertopin_Signaling This compound This compound IKK IKK This compound->IKK JAK JAK This compound->JAK Apoptosis Apoptosis This compound->Apoptosis IkBa IκBα IKK->IkBa p NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Proliferation Proliferation NFkB_nucleus->Proliferation Survival Survival NFkB_nucleus->Survival Inflammation Inflammation NFkB_nucleus->Inflammation STAT3 STAT3 JAK->STAT3 p pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer pSTAT3_nucleus p-STAT3 (nucleus) pSTAT3_dimer->pSTAT3_nucleus pSTAT3_nucleus->Proliferation pSTAT3_nucleus->Survival

Caption: this compound inhibits NF-κB and STAT3 pathways.

Experimental Workflow for this compound Evaluation

The following diagram illustrates a logical workflow for investigating the anti-cancer effects of this compound.

Experimental_Workflow Start Select Cancer Cell Line MTT MTT Assay (Determine IC50) Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Use IC50 value CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Use IC50 value WesternBlot Western Blot (NF-κB & STAT3 pathways) Apoptosis->WesternBlot CellCycle->WesternBlot Analysis Data Analysis & Interpretation WesternBlot->Analysis

Caption: Workflow for assessing this compound's effects.

By following these application notes and protocols, researchers can effectively investigate the anti-tumor properties of this compound and further elucidate its mechanism of action in various cancer models.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Isoscabertopin Stability and Performance in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Isoscabertopin in cell culture experiments. Our goal is to help you enhance the stability of this promising anti-tumor agent, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose activity over the course of my experiment. What could be the cause?

A1: Loss of biological activity is often an indicator of compound instability. This compound, a sesquiterpene lactone, is susceptible to degradation in aqueous environments like cell culture media. The primary degradation pathway is likely the hydrolysis of the α-methylene-γ-lactone ring, a key structural feature for its biological activity. This process can be influenced by several factors including pH, temperature, and exposure to light.

Q2: I'm observing a precipitate in my this compound stock solution or in the cell culture wells after addition. What should I do?

A2: Precipitation can be due to poor solubility or degradation. This compound is a lipophilic compound with low aqueous solubility. Ensure you are not exceeding its solubility limit in your final culture medium. If using a stock solution in an organic solvent like DMSO, ensure the final solvent concentration is low (typically <0.5%) to avoid both solvent toxicity and compound precipitation. Degradation products may also be less soluble than the parent compound, leading to precipitation over time. It is always recommended to prepare fresh dilutions from a concentrated stock for each experiment.

Q3: What is the optimal way to prepare and store this compound stock solutions?

A3: For maximum stability, prepare a high-concentration stock solution of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.

Q4: How can I enhance the stability and solubility of this compound in my aqueous cell culture medium?

A4: Several formulation strategies can be employed to improve the stability and solubility of lipophilic compounds like this compound in your experiments:

  • pH Control: Maintain the pH of your culture medium in a slightly acidic range (around pH 6.8-7.2) if your cell line can tolerate it, as sesquiterpene lactones are generally more stable under slightly acidic to neutral conditions compared to alkaline conditions.

  • Use of Co-solvents: While preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum and is consistent across all experiments.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability. Preparing an inclusion complex of this compound with a cyclodextrin (B1172386) derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve its delivery to cells in culture.

  • Lipid-Based Formulations: For certain applications, formulating this compound into lipid-based carriers such as liposomes or nanoemulsions can protect the compound from degradation and facilitate its uptake by cells.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause: Degradation of this compound in the cell culture medium during the experiment.

    • Solution: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Analyze the concentration of the compound at different time points using HPLC. Based on the results, you may need to shorten the incubation time or replenish the compound during the experiment.

  • Possible Cause: Precipitation of this compound due to low solubility.

    • Solution: Visually inspect the culture wells for any precipitate after adding the compound. If precipitation is observed, consider lowering the final concentration or using a formulation strategy like cyclodextrin complexation to improve solubility.

  • Possible Cause: Variability in stock solution preparation.

    • Solution: Ensure consistent and accurate preparation of stock and working solutions. Use calibrated pipettes and prepare fresh dilutions for each experiment from a single-use aliquot of the concentrated stock.

Issue 2: High Background Cytotoxicity
  • Possible Cause: Toxicity from the organic solvent used for the stock solution.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.

  • Possible Cause: Rapid degradation of this compound into toxic byproducts.

    • Solution: Assess the stability of this compound as described above. If rapid degradation is confirmed, consider using a more stable formulation or shorter experimental timeframes.

Data Presentation

Table 1: Illustrative Stability of a Representative Sesquiterpene Lactone in Aqueous Buffer

Disclaimer: This table presents illustrative data for a generic sesquiterpenoid to demonstrate typical degradation patterns. Actual stability of this compound may vary and should be determined experimentally.

Time (hours)% Remaining (pH 5.5, 37°C)% Remaining (pH 7.4, 37°C)
0100100
29892
69580
129065
248245

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium using HPLC
  • Preparation of this compound Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Spike your cell culture medium (e.g., DMEM with 10% FBS) to a final concentration of 10 µg/mL.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 6, 12, 24 hours) and incubate them under your standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: At each time point, remove a tube and immediately freeze it at -80°C to stop further degradation.

  • Sample Preparation for HPLC: Thaw the samples and precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724). Centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with 0.1% formic acid). Detection is usually performed using a UV detector at a wavelength appropriate for this compound (e.g., ~210 nm).

  • Data Analysis: Quantify the peak area corresponding to this compound at each time point and calculate the percentage remaining relative to the 0-hour time point.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
  • Molar Ratio Determination: Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD), commonly starting with a 1:1 or 1:2 ratio.

  • Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in your cell culture medium or a suitable aqueous buffer with gentle heating and stirring.

  • Complexation: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone). Slowly add the this compound solution dropwise to the HP-β-CD solution while stirring vigorously.

  • Equilibration and Solvent Removal: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. If an organic solvent was used, remove it under reduced pressure.

  • Sterilization and Use: Sterilize the final this compound-cyclodextrin complex solution by filtering it through a 0.22 µm syringe filter before adding it to your cell cultures.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock in DMSO media_spike Spike Cell Culture Medium stock->media_spike aliquot Aliquot for Time Points media_spike->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect & Freeze Samples incubate->sample extract Protein Precipitation & Extraction sample->extract hplc HPLC Analysis extract->hplc data Quantify % Remaining hplc->data

Caption: Workflow for this compound Stability Assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor This compound This compound ikb IκBα This compound->ikb Inhibits Degradation caspase8 Caspase-8 This compound->caspase8 Activates nfkb p65/p50 (NF-κB) ikb->nfkb Inhibits nfkb_nuc p65/p50 nfkb->nfkb_nuc Translocation caspase3 Caspase-3 caspase8->caspase3 Activates bid Bid caspase8->bid Cleaves apoptosis Apoptosis caspase3->apoptosis Executes tbid tBid bid->tbid tbid->apoptosis Induces dna DNA nfkb_nuc->dna Binds dna->apoptosis Inhibits Apoptotic Gene Transcription

Caption: Putative Signaling Pathway of this compound.

Technical Support Center: HPLC Analysis of Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Isoscabertopin. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound relevant to HPLC analysis?

A1: this compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1] Its structure contains a lactone ring and other functional groups that influence its chromatographic behavior. Key properties to consider for HPLC analysis are its molecular weight of 358.4 g/mol and its chemical formula, C₂₀H₂₂O₆.[2] Sesquiterpene lactones are typically UV active, allowing for detection using UV detectors at low wavelengths.

Q2: What is a suitable starting HPLC method for the analysis of this compound?

A2: A good starting point for the analysis of this compound is a reversed-phase HPLC method, which has been successfully used for the analysis of other sesquiterpene lactones isolated from Elephantopus scaber.[3] A C18 column is commonly employed with a mobile phase consisting of a mixture of water, acetonitrile, and isopropanol.[3] Detection is typically performed at a low UV wavelength, such as 210 nm, where sesquiterpene lactones exhibit strong absorbance.[3]

Q3: What are the common stability concerns for this compound during HPLC analysis?

A3: Sesquiterpene lactones can be susceptible to degradation under certain conditions. Some sesquiterpene lactones have shown instability at neutral to basic pH (pH 7.4) and elevated temperatures (37°C), where they can lose side chains.[1][4] They have also been reported to undergo photodegradation upon exposure to UV light, which can lead to the formation of degradation products.[2][5] It is also important to note that some sesquiterpene lactones in powdered form can be unstable over time, showing significant degradation after several days.[6]

Q4: How soluble is this compound in common HPLC solvents?

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to peak tailing.[8][9]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of the analyte and lead to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the column, resulting in broadened and asymmetric peaks.

  • Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.

Solutions:

  • Use an End-capped Column: Employ a C18 column that has been end-capped to minimize the number of free silanol groups.

  • Optimize Mobile Phase pH: Add a small amount of an acid, such as 0.2% (v/v) acetic acid, to the aqueous portion of the mobile phase to suppress the ionization of silanol groups.[10]

  • Reduce Sample Concentration: Dilute the sample to ensure you are working within the linear range of the detector and not overloading the column.

  • Minimize Extra-column Volume: Use tubing with a small internal diameter and ensure all connections are properly made to avoid dead volume.

Problem 2: Inconsistent Retention Times

Possible Causes:

  • Mobile Phase Composition Fluctuation: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention time.

  • Pump Malfunction: Inconsistent flow rates from the HPLC pump will directly affect retention times.

  • Temperature Fluctuations: Changes in column temperature can cause retention time variability.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Solutions:

  • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the solvent reservoirs capped to prevent evaporation and changes in composition.

  • Prime the Pump: Ensure the pump is properly primed and free of air bubbles.

  • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.

  • Implement a Column Care Protocol: Flush the column with an appropriate solvent after each batch of analysis and store it correctly to prolong its lifespan.

Problem 3: Appearance of Ghost or Unexpected Peaks

Possible Causes:

  • Sample Degradation: this compound may degrade in the sample vial or during the analysis due to exposure to light, inappropriate pH, or elevated temperature, leading to the formation of new peaks.[1][2][4][5]

  • Contaminated Mobile Phase or System: Impurities in the solvents or contamination within the HPLC system can appear as ghost peaks.

  • Carryover from Previous Injections: Insufficient washing of the injector and needle between runs can lead to carryover of analytes from a previous injection.

Solutions:

  • Protect Samples from Light and Heat: Store stock solutions and samples in amber vials and keep them in a cool, dark place. Prepare fresh samples as needed.

  • Use High-Purity Solvents: Use HPLC-grade solvents and filter them before use.

  • Implement a Thorough Wash Method: Program a robust needle and injector wash step in your sequence using a strong solvent to remove any residual sample between injections.

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[11]

Experimental Protocols

Recommended HPLC Method for this compound

This method is adapted from a validated procedure for the analysis of deoxyelephantopin (B1239436) and isodeoxyelephantopin, structurally similar sesquiterpene lactones from Elephantopus scaber.[3]

ParameterRecommended Condition
Column C18 (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)
Mobile Phase Water:Acetonitrile:2-Propanol (66:20:14, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25°C for better reproducibility)
Sample Diluent Mobile Phase
Sample Preparation
  • Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards.

  • Sample from Plant Material: Extract the plant material containing this compound with a suitable solvent such as methanol (B129727) or ethanol. The extract can then be evaporated to dryness and redissolved in the mobile phase. Filter the final sample solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC analysis of sesquiterpene lactones, based on a method for deoxyelephantopin and isodeoxyelephantopin.[3] These values can serve as a benchmark for method development and validation for this compound.

ParameterDeoxyelephantopinIsodeoxyelephantopin
Linearity Range (µg/mL) 0.25 - 1.50.5 - 3.0
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) < 0.094< 0.151
LOQ (µg/mL) < 0.285< 0.457
Intra-day Precision (%RSD) < 0.380< 0.568
Inter-day Precision (%RSD) < 0.403< 0.936
Recovery (%) 97.64 - 104.9895.23 - 102.25

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_extra_peaks Unexpected Peaks cluster_solutions Solutions start Problem with HPLC Analysis peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape retention_time Inconsistent Retention Time? start->retention_time extra_peaks Ghost/Unexpected Peaks? start->extra_peaks silanol Secondary Silanol Interactions peak_shape->silanol Yes ph Inappropriate Mobile Phase pH peak_shape->ph Yes overload Column Overload peak_shape->overload Yes solution_peak Use End-capped Column Adjust Mobile Phase pH Dilute Sample silanol->solution_peak ph->solution_peak overload->solution_peak mobile_phase Mobile Phase Inconsistency retention_time->mobile_phase Yes pump Pump Malfunction retention_time->pump Yes temperature Temperature Fluctuations retention_time->temperature Yes solution_rt Prepare Fresh Mobile Phase Prime Pump Use Column Oven mobile_phase->solution_rt pump->solution_rt temperature->solution_rt degradation Sample Degradation extra_peaks->degradation Yes contamination System/Solvent Contamination extra_peaks->contamination Yes carryover Injector Carryover extra_peaks->carryover Yes solution_extra Protect Sample from Light/Heat Use HPLC-Grade Solvents Implement Thorough Wash degradation->solution_extra contamination->solution_extra carryover->solution_extra

Caption: Troubleshooting workflow for common HPLC issues.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material Extraction sample_prep Dissolve/Dilute in Mobile Phase plant_material->sample_prep standard_prep Prepare this compound Standard standard_prep->sample_prep filtration Filter through 0.45 µm Filter sample_prep->filtration hplc_system HPLC System (C18 Column, UV Detector) filtration->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 210 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify this compound chromatogram->quantification

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Optimizing Isoscabertopin Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Isoscabertopin concentration in cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2] Many sesquiterpene lactones exhibit anti-cancer properties by inducing programmed cell death (apoptosis) and inhibiting inflammatory pathways.[1][2] The primary mechanism of action for many compounds in this class involves the alkylation of nucleophiles, such as thiol groups in proteins, which can disrupt cellular processes and lead to cytotoxicity in cancer cells.[3] Specifically, related compounds have been shown to inhibit the NF-κB signaling pathway and trigger the intrinsic apoptosis pathway.

Q2: What is a recommended starting concentration range for this compound in a new cytotoxicity assay?

A2: For initial screening of a novel compound like this compound where specific IC50 values are not yet established, it is advisable to start with a broad concentration range. Based on studies of extracts from Elephantopus scaber (the plant from which this compound is isolated), a range of 1 µg/mL to 200 µg/mL could be a reasonable starting point for an initial dose-response experiment. For pure compounds of a similar class, concentrations ranging from 1 µM to 50 µM are often used for initial screening.

Q3: How should I dissolve this compound for cell culture experiments?

A3: this compound, like many sesquiterpene lactones, is expected to have poor water solubility. Therefore, it should first be dissolved in a sterile, cell culture-grade organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution can then be serially diluted in complete cell culture medium to achieve the desired final concentrations for your experiment. It is critical to ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (cells treated with the same final concentration of the solvent) must be included in your experimental design.

Q4: Which cytotoxicity assay is most suitable for use with this compound?

A4: The choice of cytotoxicity assay depends on the specific research question and the expected mechanism of action. Commonly used and suitable assays include:

  • MTT or XTT assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used, relatively inexpensive, and suitable for high-throughput screening.

  • LDH assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of cell membrane integrity. It is a direct measure of cytotoxicity.

  • ATP-based assays: These assays quantify the amount of ATP in a cell population, which is a marker of metabolically active, viable cells. They are generally very sensitive.

It is often recommended to use at least two different assays that measure different endpoints to confirm the cytotoxic effects of a compound.

Q5: What are the appropriate controls to include in my cytotoxicity assay plate?

A5: To ensure the validity and reliability of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to account for any potential effects of the solvent on cell viability.

  • Untreated Control (Negative Control): Cells cultured in medium only, representing 100% cell viability.

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing as expected.

  • Blank Control: Wells containing medium only (no cells) to measure the background absorbance or fluorescence of the medium and assay reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, or edge effects.Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and change tips between replicates. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or medium.
Low or no cytotoxic effect observed Incorrect drug concentration, sub-optimal cell health, or compound instability/precipitation.Double-check all calculations for serial dilutions. Use cells that are in the exponential growth phase with high viability (>95%). Visually inspect the culture medium for any signs of compound precipitation after addition. If precipitation occurs, try preparing fresh dilutions or slightly increasing the final DMSO concentration (while ensuring it remains non-toxic).
High background in negative control wells Contamination (bacterial or fungal), or issues with the assay reagent.Regularly check cell cultures for contamination using a microscope. Ensure all reagents and equipment are sterile. Prepare fresh assay reagents and check their expiration dates.
Inconsistent results between different assays (e.g., MTT vs. LDH) The assays measure different cellular endpoints. An MTT assay measures metabolic activity, which may decrease before cell death, while an LDH assay measures membrane integrity, which is a later-stage event in cell death.This is not necessarily an error. The discrepancy can provide insights into the mechanism of action. A compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Consider performing a time-course experiment to understand the kinetics of the cellular response.
Compound precipitation in culture medium Low aqueous solubility of this compound.Ensure the final DMSO concentration is sufficient to keep the compound in solution but below the toxic level for the cells (generally <0.5%). Prepare dilutions in pre-warmed medium and mix gently but thoroughly before adding to the cells.

Quantitative Data

Cell LineCancer TypeE. scaber DCM Fraction IC50 (µg/mL)[4]Doxorubicin IC50 (µg/mL)[4]Time Point (hours)
HeLaCervical Cancer18.01 ± 0.730.72 ± 0.0248
A549Lung Cancer45.08 ± 1.990.89 ± 0.0348
MCF-7Breast Cancer18.33 ± 1.180.50 ± 0.0448
BT-474Breast Cancer32.76 ± 0.690.55 ± 0.0348
MDA-MB-231Breast Cancer36.69 ± 1.240.41 ± 0.0248
Caco-2Colorectal Cancer40.28 ± 1.150.75 ± 0.0348

Experimental Protocols

Detailed Protocol: Determining the IC50 of this compound using the MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound and determining its half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Appropriate cancer cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the assay.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to create 2X working concentrations.

    • Carefully remove the medium from the cell plate and add 100 µL of the 2X this compound working solutions to the appropriate wells.

    • Add 100 µL of medium containing the same final concentration of DMSO (without the compound) to the vehicle control wells.

    • Include untreated, positive, and blank control wells as described in the FAQs.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO₂) and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Gently swirl the plate to mix.

    • Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan Crystals:

    • After the MTT incubation, add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h prepare_dilutions Prepare this compound Serial Dilutions add_treatment Add Compound/Controls to Cells prepare_dilutions->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Workflow for Determining IC50 with MTT Assay.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates (P) nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates This compound This compound (Putative Inhibition) This compound->ikk Inhibits This compound->nfkb Inhibits Translocation dna DNA nfkb_nuc->dna Binds gene_transcription Pro-inflammatory & Anti-apoptotic Gene Transcription dna->gene_transcription Initiates

Putative Inhibition of the NF-κB Signaling Pathway.

apoptosis_pathway cluster_signal Apoptotic Signal cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound bax Bax This compound->bax Activates bcl2 Bcl-2 This compound->bcl2 Inhibits mito Mitochondrial Membrane bax->mito Forms pore bcl2->mito Inhibits pore formation cyto_c Cytochrome c mito->cyto_c Releases apaf1 Apaf-1 cyto_c->apaf1 Binds apoptosome Apoptosome cyto_c->apoptosome Forms cas9 Caspase-9 apaf1->cas9 Recruits apaf1->apoptosome Forms cas9->apoptosome Forms cas3 Caspase-3 apoptosome->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

References

Isoscabertopin formulation challenges for preclinical research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoscabertopin. The information is designed to address common challenges encountered during preclinical research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. It is primarily investigated for its potential anti-tumor properties. Preclinical research focuses on evaluating its efficacy in various cancer models and elucidating its mechanism of action.

Q2: What are the main challenges in formulating this compound for preclinical studies?

Like many sesquiterpene lactones, this compound is a lipophilic molecule with poor aqueous solubility. This presents significant challenges for developing formulations suitable for both in vitro and in vivo studies. Key challenges include:

  • Low aqueous solubility: Difficulty in preparing stock solutions and achieving desired concentrations for biological assays.

  • Poor bioavailability: Inefficient absorption when administered orally, leading to low systemic exposure.

  • Potential for precipitation: Risk of the compound precipitating out of solution upon dilution in aqueous media.

  • Stability issues: Susceptibility to degradation under certain pH and temperature conditions.

Q3: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored at 4°C, sealed from air, and protected from light and moisture.[1] For long-term storage in solvent, -80°C is recommended for up to 6 months.[1]

Troubleshooting Formulation Issues

Issue 1: Difficulty dissolving this compound for in vitro assays.
  • Problem: this compound powder does not readily dissolve in aqueous buffers (e.g., PBS).

  • Solution:

    • Use an organic co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization.

    • Serial Dilution: Perform serial dilutions from the stock solution into the cell culture medium or assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound.

Issue 2: Precipitation of this compound upon dilution of the stock solution.
  • Problem: A precipitate forms when the DMSO stock solution is added to the aqueous assay medium.

  • Solution:

    • Use a surfactant: Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the final formulation to improve solubility and prevent precipitation.

    • Employ cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic this compound molecule, enhancing its aqueous solubility.

    • Optimize the dilution process: Add the stock solution to the aqueous medium dropwise while vortexing to ensure rapid and uniform dispersion.

Issue 3: Low and variable bioavailability in in vivo animal studies.
  • Problem: Inconsistent or low plasma concentrations of this compound are observed after oral administration.

  • Solution:

    • Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) injection to bypass absorption barriers.

    • Lipid-Based Formulations: Formulate this compound in a lipid-based vehicle, such as an oil (e.g., corn oil, sesame oil), emulsion, or self-microemulsifying drug delivery system (SMEDDS). These can enhance lymphatic absorption and improve oral bioavailability.

    • Nanoparticle Formulations: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate controlled release.

Quantitative Data Summary

Table 1: Estimated Solubility of this compound in Common Preclinical Solvents

SolventEstimated SolubilityNotes
WaterPoorly solubleExpected to be <0.1 mg/mL.
Phosphate Buffered Saline (PBS)Poorly solubleSimilar to water.
EthanolSolubleCan be used as a co-solvent.
Dimethyl Sulfoxide (DMSO)SolubleCommon solvent for preparing high-concentration stock solutions.
Corn OilModerately SolubleSuitable for oral and subcutaneous administration.
Polyethylene Glycol 400 (PEG 400)SolubleCan be used as a co-solvent in aqueous or lipid-based formulations.

Table 2: General Stability Profile of Sesquiterpene Lactones

ConditionStabilityNotes
pH More stable in acidic to neutral pH (4-7).Susceptible to hydrolysis at alkaline pH.[2][3]
Temperature Degradation increases with temperature.Store solutions at 4°C for short-term and -20°C or -80°C for long-term.[2]
Light Potential for photodegradation.Protect solutions from light by using amber vials or wrapping in foil.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Preparation of a Liposomal Formulation of this compound
  • Lipid Film Hydration Method:

    • Materials: this compound, phospholipids (B1166683) (e.g., DSPC, DMPC), cholesterol, organic solvent (e.g., chloroform/methanol mixture), and an aqueous buffer (e.g., PBS).

    • Procedure:

      • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

      • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

      • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

      • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

    • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow Experimental Workflow for Preclinical Evaluation of this compound cluster_formulation Formulation Development cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies solubility Solubility & Stability Assessment formulation_dev Formulation Optimization (e.g., Co-solvents, Liposomes) solubility->formulation_dev cytotoxicity Cytotoxicity Assays (MTT, LDH) formulation_dev->cytotoxicity Test Formulation mechanistic Mechanistic Studies (Western Blot, qPCR) cytotoxicity->mechanistic pk_studies Pharmacokinetic Studies mechanistic->pk_studies Lead Candidate efficacy_studies Efficacy Studies (Xenograft Models) pk_studies->efficacy_studies

Caption: Workflow for preclinical research of this compound.

signaling_pathway Postulated Signaling Pathways for this compound cluster_cell Cancer Cell cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis This compound This compound IKK IKK This compound->IKK inhibits JAK JAK This compound->JAK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Bcl2 Bcl-2 (Anti-apoptotic) NFkB_nucleus->Bcl2 upregulates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes STAT3_nucleus STAT3 (nucleus) STAT3_dimer->STAT3_nucleus translocates STAT3_nucleus->Bcl2 upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Isoscabertopin degradation products and their interference

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific degradation or interference data for a compound named "Isoscabertopin" is publicly available. This technical support guide has been created based on the general chemical properties and known degradation pathways of sesquiterpene lactones, the chemical class to which this compound belongs. The information provided is for guidance and troubleshooting purposes for researchers working with similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?

A1: Unexpected peaks in your chromatogram are often indicative of degradation products or impurities. Sesquiterpene lactones like this compound are susceptible to degradation under various conditions:

  • pH Instability: this compound may degrade in both acidic and basic aqueous solutions. The lactone ring is particularly susceptible to hydrolysis under basic conditions. Sesquiterpene lactones with side chains may lose them at a pH of 7.4, especially at elevated temperatures.[1][2]

  • Thermal Degradation: Exposure to high temperatures during sample preparation or storage can lead to the formation of degradation products.

  • Photodegradation: Exposure to UV light can cause degradation. For some sesquiterpene lactones, this can involve the addition of water across a double bond.[3]

  • Reaction with Solvents: If using alcoholic solvents for extended periods, especially with heating, there is a possibility of the alcohol adding to reactive sites on the molecule, forming new adducts.[4][5][6]

Troubleshooting Steps:

  • Analyze a freshly prepared sample from a new batch of this compound to rule out batch-specific impurities.

  • Review your sample preparation and storage conditions. Ensure samples are protected from light and stored at low temperatures.

  • If using aqueous buffers, check the pH and consider preparing samples fresh before analysis.

  • If you suspect solvent-related artifacts, try using a different, less reactive solvent for sample preparation.

Q2: I have noticed a decrease in the biological activity of my this compound sample over time. Why is this happening?

A2: The biological activity of many sesquiterpene lactones is linked to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles like sulfhydryl groups on proteins.[7][8][9][10][11] Degradation of this or other key functional groups will lead to a loss of activity.

  • Hydrolysis: The opening of the lactone ring through hydrolysis will inactivate the molecule.

  • Modification of Reactive Sites: Any reaction that modifies the α-methylene-γ-lactone moiety, such as the addition of water or other nucleophiles, will likely reduce or eliminate its biological effect.

Troubleshooting Steps:

  • Perform a stability study of this compound under your experimental conditions (e.g., in your cell culture medium at 37°C).

  • Use freshly prepared solutions of this compound for all biological assays.

  • Confirm the purity and integrity of your sample using an analytical technique like HPLC-MS before conducting biological experiments.

Q3: My quantitative results for this compound are inconsistent. What could be causing this variability?

A3: Inconsistent quantification can be due to sample degradation, but also to analytical interference.

  • Matrix Effects: In complex biological samples, other molecules can interfere with the analysis, either by co-eluting with this compound in HPLC or by affecting its ionization in mass spectrometry.[7]

  • Adsorption: Sesquiterpene lactones can be lipophilic and may adsorb to plasticware, leading to variable concentrations.

Troubleshooting Steps:

  • Develop a stability-indicating analytical method that can separate Isoscabartopin from its potential degradation products.

  • Use an internal standard for quantification to correct for variations in sample preparation and analysis.

  • Consider using low-adsorption labware for sample preparation and storage.

  • Perform a matrix effect study to assess for interference from your sample matrix.

Hypothetical Degradation Products of this compound

The following table summarizes plausible degradation products of this compound based on the known chemistry of sesquiterpene lactones.

Degradation Product IDHypothetical Structure/ModificationFormation ConditionsPotential Impact
DP-1 Hydrolyzed lactone ringBasic pH (e.g., pH > 7.4)Loss of biological activity
DP-2 Epimerization at a stereocenterAcidic or basic conditions, heatAltered biological activity and chromatographic retention time
DP-3 Oxidized derivative (e.g., epoxide)Exposure to air/oxidizing agentsAltered biological activity and polarity
DP-4 Water adduct across a double bondUV light exposure in aqueous solution[3]Loss of a key reactive site, altered polarity
DP-5 Solvent adduct (e.g., ethoxy-)Storage in ethanol, potentially with heat or catalysts[4][5][6]Altered structure and properties, potential for analytical interference

Experimental Protocols

Protocol: General Stability Study of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a given solvent or buffer.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-reactive organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Working Solution Preparation: Dilute the stock solution to the desired final concentration in the test solution (e.g., phosphate-buffered saline pH 7.4, cell culture medium).

  • Incubation: Aliquot the working solution into several vials and incubate under different conditions:

    • Temperature: 4°C, room temperature (25°C), and 37°C.

    • Light: Protect one set of samples from light, and expose another to ambient light or a controlled UV source.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each condition.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to stop the reaction by adding an equal volume of a strong organic solvent like acetonitrile and freezing the sample immediately at -20°C or -80°C.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., with UV or MS detection).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the percentage remaining versus time to determine the degradation kinetics. Identify and quantify any major degradation products.

Visualizations

Isoscabertopin_Degradation This compound This compound DP1 DP-1 (Hydrolyzed Lactone) This compound->DP1 High pH DP4 DP-4 (Water Adduct) This compound->DP4 UV Light, H2O DP5 DP-5 (Solvent Adduct) This compound->DP5 Alcohol Solvent LossOfActivity Loss of Biological Activity DP1->LossOfActivity DP4->LossOfActivity

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Results (e.g., extra peaks, low activity) CheckPurity Check Purity of Starting Material (Fresh Sample) Start->CheckPurity ReviewConditions Review Experimental Conditions (pH, Temp, Light, Solvent) CheckPurity->ReviewConditions Passes ImpureBatch Impure Starting Material CheckPurity->ImpureBatch Fails Degradation Degradation Occurring ReviewConditions->Degradation Harsh Conditions End Consistent Results ReviewConditions->End Optimal Conditions Optimize Optimize Conditions: - Use fresh solutions - Protect from light - Control pH/temp Degradation->Optimize StabilityStudy Perform Stability Study Optimize->StabilityStudy StabilityStudy->End

Caption: Troubleshooting workflow for this compound experiments.

References

Isoscabertopin Purity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity of Isoscabertopin. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a naturally occurring sesquiterpene lactone isolated from plants such as Elephantopus scaber.[1] It is recognized for its anti-tumor properties.[1] Key chemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₀H₂₂O₆[1][2][3]
Molecular Weight358.39 g/mol [1][2]
IUPAC Name[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0⁴,⁸]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate[2]
AppearanceColorless, lipophilic solid (typical for this class)
Purity (typical)≥99.0%[3]

Q2: What are the primary analytical methods for determining this compound purity?

The most common and effective methods for analyzing sesquiterpene lactones like this compound are High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS).[4][5][6] Quantitative Proton Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful, non-destructive technique for purity determination.[7]

Q3: What are the potential impurities I should be aware of?

Impurities in a sample of this compound can originate from several sources:

  • Biosynthetic Precursors & Isomers: Structurally similar sesquiterpene lactones from the source plant.

  • Degradation Products: this compound may degrade upon exposure to light, heat, or non-neutral pH. The lactone ring and ester groups are particularly susceptible to hydrolysis.

  • Residual Solvents: Solvents used during the extraction and purification process (e.g., methanol, acetonitrile, hexane, ethyl acetate).

  • Reagents: Traces of reagents used in derivatization or other chemical modifications.

Q4: What is the recommended storage condition for this compound?

To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and kept at a low temperature (-20°C is recommended for long-term storage). For solutions, prepare them fresh and store at 2-8°C for short-term use.

Experimental Workflow for Purity Assessment

The general workflow for assessing the purity of an this compound sample involves sample preparation, analysis by a primary method like HPLC, and confirmation using a secondary method like LC-MS or NMR.

Purity Assessment Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_results 3. Reporting Sample This compound Sample Prep Prepare Sample & Standard Solutions Sample->Prep HPLC HPLC-UV/DAD Analysis (Primary Method) Prep->HPLC LCMS LC-MS Analysis (Impurity ID) HPLC->LCMS If impurities detected NMR qNMR Analysis (Orthogonal Method) HPLC->NMR For confirmation Calc Calculate Purity (% Area Normalization) HPLC->Calc Report Generate Certificate of Analysis Calc->Report

Caption: High-level workflow for this compound purity assessment.

Detailed Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol is adapted from established methods for analyzing sesquiterpene lactones.[4][6]

1. Scope: This method is designed for the quantitative determination of this compound purity and the detection of related impurities using RP-HPLC with UV detection.

2. Materials and Reagents:

  • This compound Reference Standard (>99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Acetic Acid or Formic Acid, analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Acetic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Acetic Acid (v/v)
Gradient 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30-31 min: 80-40% B; 31-40 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV/DAD at 210 nm
Injection Volume 10 µL
Run Time 40 minutes

4. Preparation of Solutions:

  • Reference Standard Stock (1 mg/mL): Accurately weigh ~5 mg of this compound Reference Standard into a 5 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (1 mg/mL): Accurately weigh ~5 mg of the this compound sample into a 5 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Solutions (0.1 mg/mL): Dilute 1 mL of the stock solutions to 10 mL with mobile phase A/B (40:60). Filter through a 0.45 µm syringe filter before injection.

5. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase mixture) to ensure the system is clean.

  • Inject the Reference Standard working solution five times to check for system suitability (RSD of peak area < 2.0%).

  • Inject the Sample working solution in duplicate.

6. Calculation of Purity: Calculate the purity using the area normalization method.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Assume the response factor for all impurities is the same as for this compound. For higher accuracy, impurity standards would be required.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
No Peaks or Low Sensitivity 1. Detector lamp issue.[1] 2. Incorrect mobile phase composition.[1][3] 3. Sample degradation.1. Check lamp status and replace if necessary. 2. Prepare fresh mobile phase.[1][3] 3. Prepare a fresh sample; ensure proper storage.
Peak Tailing 1. Column degradation or contamination.[3] 2. Presence of active sites on the column packing.[8] 3. Sample overload.1. Flush the column with a strong solvent or replace it. 2. Use a mobile phase with a lower pH (e.g., 0.1% TFA) or switch to a different column. 3. Reduce the injected sample concentration or volume.
Ghost Peaks 1. Contamination in the mobile phase.[2] 2. Carryover from a previous injection.1. Use high-purity solvents and prepare fresh mobile phase.[3] 2. Run several blank injections with a strong solvent wash.
Retention Time Drift 1. Poor column temperature control.[1] 2. Inconsistent mobile phase preparation.[1] 3. Column not fully equilibrated.1. Use a column oven and ensure a stable temperature.[1] 2. Prepare mobile phase carefully and degas thoroughly.[1] 3. Increase equilibration time between runs.[1]
High Backpressure 1. Blockage in the column or tubing.[9] 2. Particulate matter from the sample.1. Reverse-flush the column (if permissible by the manufacturer). Check for blocked frits or tubing. 2. Always filter samples before injection. Use a guard column.
Troubleshooting Logic Diagram

This diagram helps diagnose the cause of unexpected peaks in the chromatogram.

Troubleshooting Unexpected Peaks cluster_yes cluster_no Start Unexpected Peak(s) in Chromatogram Q1 Is the peak present in the blank injection? Start->Q1 Cause1 Cause: Contamination in mobile phase or system Q1->Cause1 Yes Q2 Is the retention time consistent with a known related substance? Q1->Q2 No Sol1 Solution: Prepare fresh mobile phase, flush system thoroughly Cause1->Sol1 Cause2 Cause: Sample Impurity or Degradation Product Q2->Cause2 Yes Cause3 Cause: Injection Carryover Q2->Cause3 No Sol2 Solution: Characterize with LC-MS. Review synthesis/storage conditions. Cause2->Sol2 Sol3 Solution: Optimize needle wash method. Inject blanks between samples. Cause3->Sol3

Caption: A logical flow for troubleshooting unexpected HPLC peaks.

References

Managing Isoscabertopin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing Isoscabertopin precipitation in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a sesquiterpene lactone with demonstrated anti-tumor properties.[1] Like many other sesquiterpene lactones, this compound is a lipophilic molecule, which often results in poor solubility in water and aqueous buffers. This can lead to precipitation during experimental setup, particularly when diluting stock solutions into aqueous cell culture media or assay buffers. This precipitation can cause inaccurate and unreliable experimental results.

Q2: What are the recommended solvents for dissolving this compound?

Due to its hydrophobic nature, this compound is best dissolved in organic solvents. The recommended starting solvents are dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For in vitro cell culture experiments, it is crucial to keep the final concentration of the organic solvent in the aqueous medium low (typically below 0.5% and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: Is there any quantitative data available for the solubility of this compound?

Q4: What factors can influence the stability and precipitation of this compound in aqueous solutions?

Several factors can affect the stability and solubility of this compound, and sesquiterpene lactones in general, in aqueous solutions:

  • pH: Sesquiterpene lactones can be unstable at neutral to alkaline pH. A slightly acidic pH (around 5.5-6.5) may improve stability.

  • Temperature: Higher temperatures can increase the rate of degradation of sesquiterpene lactones. It is advisable to prepare solutions at room temperature and store stock solutions at low temperatures (-20°C or -80°C).

  • Buffer Composition: The components of your buffer system could potentially interact with this compound and affect its solubility.

  • Presence of Proteins: In cell culture media, proteins in the serum may interact with this compound, which can either help to keep it in solution or contribute to its precipitation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO/ethanol stock solution into aqueous buffer or media. The concentration of this compound in the final aqueous solution exceeds its solubility limit.1. Decrease the final concentration: Try using a lower final concentration of this compound in your experiment. 2. Increase the solvent concentration (with caution): If your experimental system allows, a slightly higher final concentration of DMSO or ethanol (e.g., up to 0.5%) might help. Always include a vehicle control with the same solvent concentration. 3. Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute the stock into a small volume of media, vortex well, and then add this to the final volume. 4. Warm the aqueous medium: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes help. Ensure the compound is stable at this temperature for the duration of your experiment.
Cloudiness or visible particles in the prepared aqueous solution over time. This compound is slowly precipitating out of the solution or degrading.1. Prepare fresh solutions: Prepare the final aqueous working solution immediately before use. 2. Check the pH of your aqueous solution: If possible, adjust the pH to be slightly acidic (around 6.0-6.5) to potentially improve stability. 3. Filter the solution: If you suspect precipitation, you can try to filter the solution through a 0.22 µm filter to remove any undissolved particles before use. However, be aware that this might also remove some of the active compound if it has precipitated.
Inconsistent or unexpected experimental results. Inaccurate concentration of this compound due to incomplete dissolution or precipitation.1. Visually inspect all solutions: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation. 2. Vortex thoroughly: Ensure that the stock solution is completely dissolved and that the working solution is thoroughly mixed after dilution. 3. Perform a concentration check: If you have access to analytical methods like HPLC, you can verify the concentration of this compound in your prepared solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 358.39 g/mol .

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 358.39 g/mol * 1000 mg/g * Volume (mL)

    • For 1 mL of a 10 mM stock, you would need 3.58 mg of this compound.

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid prolonged heating.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Medium (e.g., Cell Culture Medium)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous medium (e.g., cell culture medium with serum)

  • Sterile tubes

Procedure:

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the 10 mM stock solution required. For example, to make 10 mL of a 10 µM working solution:

    • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Ensure the final DMSO concentration is acceptable for your cells (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).

  • Add the pre-warmed aqueous medium to a sterile tube.

  • While gently vortexing or swirling the tube with the aqueous medium, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Vortex the final working solution for 10-15 seconds.

  • Use the freshly prepared working solution immediately for your experiment.

Signaling Pathways and Experimental Workflows

Based on studies of the closely related sesquiterpene lactone, Deoxyelephantopin (B1239436), which is also isolated from Elephantopus scaber, this compound is anticipated to induce apoptosis and inhibit key cancer-related signaling pathways such as NF-κB and STAT3.[2][3][4]

Diagram 1: Proposed Mechanism of this compound-Induced Apoptosis

Isoscabertopin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 (anti-apoptotic) This compound->Bcl2 Bax ↑ Bax (pro-apoptotic) This compound->Bax Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Diagram 2: Proposed Inhibition of NF-κB and STAT3 Signaling by this compound

Isoscabertopin_Signaling_Inhibition cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway IKK IKK Activation IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Gene_NFkB Pro-survival Gene Expression NFkB->Gene_NFkB JAK JAK Activation STAT3_p STAT3 Phosphorylation JAK->STAT3_p STAT3_dimer STAT3 Dimerization & Translocation STAT3_p->STAT3_dimer Gene_STAT3 Proliferation Gene Expression STAT3_dimer->Gene_STAT3 This compound This compound This compound->IKK This compound->JAK

Caption: Proposed inhibitory effect of this compound on NF-κB and STAT3 pathways.

Diagram 3: Experimental Workflow for Assessing this compound's Effect on Cell Viability

Isoscabertopin_Viability_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Treat_Cells Treat Cells with this compound (and vehicle control) Incubate1->Treat_Cells Prepare_Isos Prepare this compound Working Solutions Prepare_Isos->Treat_Cells Incubate2 Incubate for 24-72h Treat_Cells->Incubate2 Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate2->Viability_Assay Analyze Analyze Data and Determine IC50 Viability_Assay->Analyze End End Analyze->End

Caption: Workflow for determining the cytotoxic effect of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Isoscabertopin and Deoxyelephantopin

Author: BenchChem Technical Support Team. Date: December 2025

Isoscabertopin (B1632435) and deoxyelephantopin (B1239436), two sesquiterpene lactones primarily isolated from plants of the Elephantopus genus, have garnered significant interest in the field of oncology for their potent anticancer properties.[1][2] Both compounds have demonstrated the ability to impede the growth of various cancer cell lines, albeit through distinct and overlapping molecular mechanisms. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Chemical Structures

A clear understanding of the chemical structures of this compound and deoxyelephantopin is fundamental to appreciating their biological activities.

Figure 1: Chemical Structure of this compound Caption: Chemical structure of this compound, a sesquiterpene lactone.

Figure 2: Chemical Structure of Deoxyelephantopin Caption: Chemical structure of Deoxyelephantopin, a sesquiterpene lactone.

Quantitative Assessment of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound (reported as scabertopin) and deoxyelephantopin against a panel of human cancer cell lines.

Table 1: IC50 Values of this compound (Scabertopin) against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
J82Bladder Cancer~2024
T24Bladder Cancer~2024
RT4Bladder Cancer~2024
5637Bladder Cancer~2024
J82Bladder Cancer~1848
T24Bladder Cancer~1848
RT4Bladder Cancer~1848
5637Bladder Cancer~1848

Data sourced from a study on scabertopin (B1632464), a synonym for this compound.[3][4][5]

Table 2: IC50 Values of Deoxyelephantopin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
HCT 116Colorectal Carcinoma7.46
K562Chronic Myeloid Leukemia4.02
KBOral Carcinoma3.35
T47DBreast Cancer1.86

Data sourced from MedchemExpress.[6]

Mechanisms of Anticancer Action

This compound and deoxyelephantopin exert their anticancer effects through a variety of molecular mechanisms, including the induction of programmed cell death and inhibition of cancer cell migration and invasion.

This compound (Scabertopin)

Research indicates that scabertopin's primary anticancer mechanism against bladder cancer cells is the induction of necroptosis, a form of programmed necrosis.[3][4] This process is initiated by the promotion of mitochondrial reactive oxygen species (ROS) production.[3][4] Furthermore, scabertopin has been shown to inhibit the migration and invasion of bladder cancer cells by suppressing the FAK/PI3K/Akt/MMP-9 signaling pathway.[3][4]

isoscabertopin_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria FAK FAK This compound->FAK  Inhibits ROS ROS Mitochondria->ROS  Induces RIP1_RIP3 RIP1/RIP3 Complex ROS->RIP1_RIP3  Activates Necroptosis Necroptosis RIP1_RIP3->Necroptosis  Induces PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt MMP9 MMP-9 Akt->MMP9 Invasion_Metastasis Invasion & Metastasis MMP9->Invasion_Metastasis  Promotes

Figure 3: Signaling Pathway of this compound (Scabertopin) Caption: Proposed mechanism of action for this compound in bladder cancer cells.

Deoxyelephantopin

Deoxyelephantopin has demonstrated a broader spectrum of anticancer activities, targeting multiple signaling pathways.[6] It is a known inhibitor of NF-κB, a key regulator of inflammation and cell survival.[6] Additionally, deoxyelephantopin has been shown to modulate the MAPK and PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival.[6] It also affects the β-catenin signaling pathway, which is often dysregulated in cancer.[6] The culmination of these inhibitory actions leads to the induction of apoptosis and cell cycle arrest in cancer cells.

deoxyelephantopin_pathway Deoxyelephantopin Deoxyelephantopin NFkB NF-κB Deoxyelephantopin->NFkB  Inhibits MAPK MAPK Deoxyelephantopin->MAPK  Inhibits PI3K_Akt PI3K/Akt Deoxyelephantopin->PI3K_Akt  Inhibits Beta_Catenin β-catenin Deoxyelephantopin->Beta_Catenin  Inhibits Apoptosis Apoptosis & Cell Cycle Arrest Deoxyelephantopin->Apoptosis  Induces Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival  Promotes MAPK->Cell_Survival  Promotes PI3K_Akt->Cell_Survival  Promotes Beta_Catenin->Cell_Survival  Promotes

Figure 4: Signaling Pathway of Deoxyelephantopin Caption: Overview of signaling pathways inhibited by Deoxyelephantopin.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of compounds like this compound and deoxyelephantopin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or deoxyelephantopin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Cell Treatment and Collection: Treat cells with the test compound for the desired time. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression of apoptosis-related proteins.[11][12][13]

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

experimental_workflow Start Start: Cancer Cell Culture Treatment Treatment with This compound or Deoxyelephantopin Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western Data_Analysis Data Analysis & IC50 Determination MTT->Data_Analysis Flow->Data_Analysis Western->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Figure 5: General Experimental Workflow Caption: A typical workflow for evaluating the anticancer activity of test compounds.

Conclusion

Both this compound and deoxyelephantopin are promising natural compounds with significant anticancer potential. While deoxyelephantopin appears to have a broader range of action by inhibiting multiple key signaling pathways, this compound demonstrates a potent and more specific mechanism of inducing necroptosis in certain cancer types. The provided data and protocols offer a solid foundation for researchers to further investigate and compare the therapeutic potential of these sesquiterpene lactones in various cancer models. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential for clinical development.

References

A Head-to-Head Comparison of Isoscabertopin and Other Prominent Sesquiterpene Lactones in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to a significant interest in natural products, with sesquiterpene lactones emerging as a promising class of compounds. This guide provides a detailed head-to-head comparison of Isoscabertopin with other well-researched sesquiterpene lactones: Parthenolide, Costunolide, and Dehydrocostus lactone. The comparison focuses on their cytotoxic activities against various cancer cell lines and their shared mechanism of action through the inhibition of the pro-inflammatory NF-κB signaling pathway.

Unveiling the Cytotoxic Potential: A Quantitative Comparison

The antitumor activity of sesquiterpene lactones is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound's closely related analogue Scabertopin, Deoxyelephantopin (B1239436), Parthenolide, Costunolide, and Dehydrocostus lactone against a panel of human cancer cell lines. This quantitative data allows for a direct comparison of their cytotoxic efficacy.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Sesquiterpene Lactones Against Various Cancer Cell Lines

Cell LineCancer TypeThis compound (analogue: Scabertopin)DeoxyelephantopinParthenolideCostunolideDehydrocostus lactone
A549Lung Carcinoma-12.29 µg/mL[1]4.3[2], 15.38[3]-~2.0 (24h), ~1.0 (48h)[4]
HCT116Colon Carcinoma-----
HeLaCervical Carcinoma--8.42[5]--
J82Bladder Cancer~20 (24h), ~18 (48h)[6]----
T24Bladder Cancer~20 (24h), ~18 (48h)[6]----
RT4Bladder Cancer~20 (24h), ~18 (48h)[6]----
5637Bladder Cancer~20 (24h), ~18 (48h)[6]----
L-929Murine Fibrosarcoma-2.7 µg/mL[2]---
U87Glioblastoma-----
K562Chronic Myeloid Leukemia-4.02 µg/mL[7]---
KBOral Carcinoma-3.35 µg/mL[7]---
T47DBreast Cancer-1.86 µg/mL[7]---
MCF-7Breast Cancer--9.54[5][7]-24.70[6][8]
MDA-MB-231Breast Cancer----21.5[9]
SK-BR-3Breast Cancer----25.6[9]
OVCAR3Ovarian Cancer----10.8[9]
SK-OV-3Ovarian Cancer----15.9[9]

Note: IC50 values can vary between studies due to different experimental conditions. Data for this compound is represented by its close analogue, Scabertopin, and the structurally similar Deoxyelephantopin, both isolated from Elephantopus scaber.[1][2][6][7]

A Common Target: The NF-κB Signaling Pathway

A significant body of research indicates that a primary mechanism of action for many sesquiterpene lactones, including the compounds discussed here, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12] NF-κB is a crucial transcription factor that plays a key role in inflammation, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.

Sesquiterpene lactones, through their α,β-unsaturated carbonyl groups, can covalently modify and inhibit key components of the NF-κB pathway, preventing the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases SL Sesquiterpene Lactones (e.g., this compound) SL->IKK_complex Inhibits SL->NFkB Inhibits nuclear translocation DNA DNA NFkB_n->DNA Binds to κB sites Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

Caption: The NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.

Experimental Protocols for Comparative Analysis

To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. Below are the methodologies for key experiments used to evaluate the cytotoxic and anti-inflammatory effects of sesquiterpene lactones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactones (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Sesquiterpene Lactones (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.

NF-κB Inhibition Assessment: Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the sesquiterpene lactones for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

NF-κB Inhibition Assessment: Western Blot Analysis

Western blotting is used to detect changes in the protein levels of key components of the NF-κB pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the sesquiterpene lactones and/or an NF-κB activator (e.g., TNF-α). Lyse the cells and collect the total protein. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65, Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control to determine the relative protein expression levels.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: The general workflow for Western blot analysis of NF-κB pathway proteins.

Conclusion

This compound and its related compounds, along with Parthenolide, Costunolide, and Dehydrocostus lactone, demonstrate significant potential as anticancer agents. Their cytotoxic effects, coupled with their ability to inhibit the critical NF-κB signaling pathway, make them compelling candidates for further drug development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers to objectively compare these promising sesquiterpene lactones and advance the search for more effective cancer therapies. Further head-to-head studies using standardized cell line panels and methodologies will be crucial for a definitive comparative assessment of their therapeutic potential.

References

Unveiling the Anti-Cancer Mechanisms of Isoscabertopin: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoscabertopin, a sesquiterpene lactone, has demonstrated significant anti-tumor activities. This guide provides a comparative analysis of its mechanism of action across different cancer cell lines, supported by experimental data from studies on this compound and its close structural analogs, Scabertopin and Isodeoxyelephantopin. The data presented herein is intended to offer a cross-validated perspective on its potential as a therapeutic agent.

Comparative Efficacy Across Cancer Cell Lines

The cytotoxic effects of this compound and its related compounds have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. A lower IC50 value indicates a more potent anti-cancer effect.

CompoundCell LineCancer TypeIC50 (µM)Normal Cell Line (IC50 µM)Reference
ScabertopinJ82Bladder Cancer10.54 ± 1.23SV-HUC-1 (>40)[1]
ScabertopinT24Bladder Cancer12.31 ± 1.56SV-HUC-1 (>40)[1]
ScabertopinRT4Bladder Cancer15.87 ± 2.01SV-HUC-1 (>40)[1]
Scabertopin5637Bladder Cancer13.45 ± 1.78SV-HUC-1 (>40)[1]
IsodeoxyelephantopinMDA-MB-231Breast Cancer~10-[2]
IsodeoxyelephantopinT47DBreast Cancer~15-[2]
IsodeoxyelephantopinMCF-7Breast Cancer~20-[2]
IsodeoxyelephantopinMDA-MB-468Breast Cancer~12-[2]
IsodeoxyelephantopinMDA-MB-453Breast Cancer~18-[2]

Note: The data for Scabertopin and Isodeoxyelephantopin are presented as proxies for this compound's potential activity due to their structural similarity.

Core Mechanisms of Action: A Multi-Faceted Approach

Studies on this compound's analogs reveal a multi-pronged attack on cancer cells, primarily through the induction of programmed cell death (apoptosis and necroptosis) and inhibition of pro-survival signaling pathways.

Induction of Programmed Cell Death

This compound and its related compounds trigger cell death through two distinct, yet sometimes overlapping, pathways:

  • Necroptosis in Bladder Cancer: In bladder cancer cell lines, Scabertopin has been shown to induce RIP1/RIP3-dependent necroptosis.[1] This form of programmed necrosis is initiated by the production of mitochondrial reactive oxygen species (ROS).[1] The process is independent of caspases, the key mediators of apoptosis.[1]

  • Apoptosis in Breast Cancer: In breast cancer cell lines, Isodeoxyelephantopin induces apoptosis, characterized by phosphatidylserine (B164497) externalization, DNA laddering, and the cleavage of caspase and PARP.[2] This process is also linked to the generation of ROS.[2]

Modulation of Key Signaling Pathways

The anti-cancer effects of these compounds are also attributed to their ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and invasion.

  • Inhibition of the FAK/PI3K/Akt Pathway: Scabertopin has been observed to inhibit the FAK/PI3K/Akt signaling pathway, which is crucial for cell migration and invasion.[1] This inhibition leads to a decrease in the expression of MMP-9, a key enzyme involved in metastasis.[1]

  • Suppression of NF-κB Activation: Isodeoxyelephantopin effectively suppresses the activation of NF-κB, a transcription factor that plays a central role in promoting inflammation, cell survival, and proliferation.[2] This suppression contributes to the pro-apoptotic effects of the compound.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanisms of action of this compound and its analogs.

Cell Viability Assay (CCK-8 Assay)
  • Cell Seeding: Seed cancer cells (e.g., J82, T24, MDA-MB-231) and a normal control cell line (e.g., SV-HUC-1) in 96-well plates at a density of 5x10³ cells/well.

  • Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound or its analogs for 24, 48, and 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cancer cells with the desired concentrations of the compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Necroptosis Assay
  • Treatment with Inhibitors: Pre-treat cells with specific inhibitors of apoptosis (e.g., z-VAD-fmk), necroptosis (e.g., Necrostatin-1 for RIPK1, GSK'872 for RIPK3), or ferroptosis (e.g., Ferrostatin-1) for 1-2 hours before adding the test compound.

  • Cell Viability Assessment: After treatment with the compound, assess cell viability using the CCK-8 assay as described above. A reversal of cell death in the presence of a specific inhibitor indicates the involvement of that particular cell death pathway.

  • Western Blot Analysis: Analyze the expression levels of key necroptosis-related proteins such as RIPK1, p-RIPK1, RIPK3, and p-MLKL by Western blotting.

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., RIPK1, RIPK3, MLKL, p-MLKL, Akt, p-Akt, NF-κB p65, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and its analogs.

Necroptosis_Pathway This compound This compound/ Scabertopin ROS Mitochondrial ROS Production This compound->ROS RIP1 RIPK1 ROS->RIP1 activates RIP3 RIPK3 RIP1->RIP3 activates MLKL MLKL RIP3->MLKL phosphorylates pMLKL p-MLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis induces

Caption: Necroptosis pathway induced by this compound/Scabertopin in bladder cancer cells.

Apoptosis_Pathway Isodeoxyelephantopin Isodeoxyelephantopin ROS_A ROS Generation Isodeoxyelephantopin->ROS_A NFkB_I NF-κB Activation Isodeoxyelephantopin->NFkB_I inhibits Mito Mitochondrial Membrane Potential (Depolarization) ROS_A->Mito Caspases Caspase Activation Mito->Caspases activates PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis induces

Caption: Apoptosis pathway induced by Isodeoxyelephantopin in breast cancer cells.

Invasion_Pathway Scabertopin Scabertopin FAK FAK Scabertopin->FAK inhibits PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt MMP9 MMP-9 Expression Akt->MMP9 Invasion Migration & Invasion MMP9->Invasion

Caption: Inhibition of cell migration and invasion by Scabertopin.

References

A Comparative Analysis of Isoscabertopin and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of Isoscabertopin's anti-inflammatory properties against established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Due to the limited availability of direct quantitative data for this compound, this comparison incorporates findings on the closely related compound, Isodeoxyelephantopin (IDET), isolated from the same medicinal plant, Elephantopus scaber. The data presented for standard drugs are derived from various in vitro studies on macrophage cell lines, a common model for assessing inflammation.

Executive Summary

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the available inhibitory concentration (IC50) values for standard anti-inflammatory drugs on the production of key inflammatory mediators in macrophage cell lines. For this compound/Isodeoxyelephantopin, a qualitative description of its inhibitory effects is provided due to the absence of specific IC50 values in the reviewed literature.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 ValueReference
Isodeoxyelephantopin RAW 264.7Demonstrated significant inhibition of LPS-induced NO production at concentrations of 0.75, 1.5, and 3 µM.[1]
Ibuprofen Rat Primary Cerebellar Glial Cells~0.76 mM (for reduction in iNOS activity)[2]
Diclofenac RAW 264.747.12 ± 4.85 µg/mL[3]
Dexamethasone (B1670325) J774 MacrophagesDose-dependent inhibition of NO production (0.1-10 µM)[4]

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundCell LineIC50 ValueReference
Isodeoxyelephantopin Not specifiedInhibits pro-inflammatory mediators through NF-κB and AP-1 pathways.[1]
Diclofenac THP-1Dose-dependent inhibition observed.[5]
Dexamethasone THP-1IC50 of 3 nM (for MCP-1, another inflammatory mediator)[6]

Table 3: Inhibition of Interleukin-6 (IL-6) Production

CompoundCell LineIC50 ValueReference
Isodeoxyelephantopin Bone Marrow Derived Macrophages & Alveolar Macrophage Cell LineSignificant inhibition at 0.75, 1.5, and 3 µM.[1]
Dexamethasone Bovine Alveolar Macrophages~10⁻⁸ M[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable and soluble breakdown product of NO.

Cell Culture and Treatment:

  • Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compound (this compound or standard drugs) for 1-2 hours.

  • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

  • The plates are incubated for 24-48 hours.

Nitrite Quantification:

  • After incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a new 96-well plate.[8]

  • The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.

Sample Collection:

  • Cell culture and treatment protocols are similar to the NO production assay.

  • After the incubation period with the test compounds and LPS, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

ELISA Procedure:

  • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody).

  • The plate is washed, and any non-specific binding sites are blocked.

  • The collected cell culture supernatants and a series of known cytokine standards are added to the wells and incubated.

  • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

  • The plate is washed again, and a substrate for the enzyme is added, leading to a color change.

  • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

  • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.

Enzyme and Substrate Preparation:

  • Purified recombinant human or ovine COX-2 enzyme is used.

  • Arachidonic acid, the substrate for COX enzymes, is prepared in an appropriate buffer.

Inhibition Assay:

  • The COX-2 enzyme is pre-incubated with various concentrations of the test compound or a vehicle control in a reaction buffer containing a heme cofactor.

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction is allowed to proceed for a specific time at 37°C.

  • The reaction is then stopped, typically by adding a strong acid.

Detection of Prostaglandin (B15479496) Production:

  • The amount of prostaglandin E2 (PGE2) produced is quantified using a specific ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in the control wells.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways

Anti-inflammatory Signaling Pathway of this compound cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK JNK_p38 JNK/p38 MAPK TRAF6->JNK_p38 IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Genes_n iNOS, TNF-α, IL-6 Transcription This compound This compound This compound->IKK Inhibits This compound->JNK_p38 Inhibits AP1 AP-1 AP1->Nucleus Translocation AP1_n AP-1 JNK_p38->AP1 DNA DNA NFkB_n->DNA AP1_n->DNA DNA->Genes_n

Caption: this compound's proposed anti-inflammatory mechanism of action.

Experimental Workflow

Experimental Workflow for Comparing Anti-inflammatory Drugs start Start cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Pre-treatment with: - this compound - Standard Drugs (Ibuprofen, Diclofenac, etc.) cell_culture->treatment cox_assay COX-2 Inhibition Assay (In vitro enzyme assay) cell_culture->cox_assay Parallel Experiment stimulation Induce Inflammation (LPS Stimulation) treatment->stimulation incubation Incubation (24-48 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant no_assay Nitric Oxide Assay (Griess Reagent) supernatant->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) supernatant->cytokine_assay data_analysis Data Analysis (IC50 Calculation) no_assay->data_analysis cytokine_assay->data_analysis cox_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: Workflow for in vitro anti-inflammatory drug comparison.

References

Safety Operating Guide

Navigating the Disposal of Isoscabertopin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential procedural information for the proper disposal of Isoscabertopin, a sesquiterpene lactone with anti-tumor activities.[1] In the absence of a specific, publicly available Safety Data Sheet (SDS) detailing disposal protocols for this compound, a precautionary approach is mandated. The following procedures are based on established best practices for the disposal of chemical waste with unknown toxicological profiles.

Disclaimer: At the time of this publication, a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 439923-16-7) with explicit disposal instructions was not publicly available. The guidance provided herein is derived from general principles of hazardous waste management. It is imperative to consult the specific SDS provided by your chemical supplier and to adhere to your institution's Environmental Health and Safety (EHS) guidelines for complete and accurate safety and disposal information.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented below. This information is critical for understanding the compound's characteristics and for making informed decisions regarding its handling and disposal.

PropertyDataReference
CAS Number439923-16-7[2][3]
Molecular FormulaC₂₀H₂₂O₆[3]
Molecular Weight358.4 g/mol [3]
Hazard ProfileNot fully investigated; handle as a hazardous substance.N/A
Storage4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month.[1]

Experimental Protocol for this compound Disposal

The following step-by-step protocol outlines the recommended procedures for the safe disposal of this compound and associated contaminated materials. This protocol assumes that this compound is a hazardous substance and should be treated as such.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:

  • Standard laboratory attire (lab coat, closed-toe shoes).

  • Chemical safety goggles.

  • Chemical-resistant gloves (e.g., nitrile).

Waste Segregation and Collection

Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including residual amounts of the pure compound, contaminated weighing papers, pipette tips, and other consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be made of a material chemically compatible with this compound.

  • Liquid Waste:

    • Do not dispose of any solution containing this compound down the drain.

    • Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.

    • The label must clearly identify the contents, including the approximate concentration of this compound and the solvent(s) used.

  • Empty Containers:

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[4]

    • After triple-rinsing, deface the original label on the container before disposing of it in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic.

Storage of Hazardous Waste
  • Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[5]

  • Ensure that the lids of all waste containers are securely fastened to prevent spills and the release of vapors.

  • Store waste containers away from incompatible materials.

Final Disposal
  • Arrange for the collection and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the waste disposal service with all available information regarding the chemical composition of the waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Isoscabertopin_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Handling cluster_storage_disposal Final Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple-Rinse with Appropriate Solvent empty_container->rinse_container store_waste Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate deface_label Deface Original Label rinse_container->deface_label collect_rinsate->store_waste contact_ehs Arrange for Pickup by Licensed Hazardous Waste Contractor (via Institutional EHS) store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Isoscabertopin, a sesquiterpene lactone with anti-tumor properties isolated from Elephantopus scaber L.[1] Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound belongs to the class of sesquiterpene lactones. While specific toxicological data for this compound is limited, the general hazards associated with this class of compounds include skin and eye irritation, and the potential for allergic contact dermatitis upon repeated exposure.[2][3][4] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Rationale
Hands Double Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.
Eyes/Face Safety Goggles or Safety Glasses with Side-ShieldsProtects eyes from splashes or airborne particles of the compound.
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory N95 Respirator or higherRecommended when handling the solid form of this compound to prevent inhalation of airborne particles. Primary respiratory protection should be achieved through engineering controls.

Operational Plan for Handling

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.

All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Upon receipt, inspect the container for any damage or leaks. This compound should be stored at 4°C in a sealed container, away from moisture and light.[1] For solutions in solvent, storage at -80°C (for 6 months) or -20°C (for 1 month) is recommended.[1]

A detailed workflow for handling this compound is outlined below.

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don all required PPE prep_hood Verify chemical fume hood is operational prep_ppe->prep_hood prep_materials Assemble all necessary labware prep_hood->prep_materials handle_weigh Weigh solid this compound in fume hood prep_materials->handle_weigh handle_dissolve Prepare solution by slowly adding solvent to solid handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in correct order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Experimental Workflow for Handling this compound.

Spill and Emergency Procedures

Immediate and appropriate response to spills is crucial to prevent exposure.

  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent followed by soap and water.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent followed by soap and water.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do NOT induce vomiting.

In all cases of personal exposure, seek immediate medical attention and provide the safety data sheet (if available) or this handling guide to the medical personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for solid chemical waste.
Liquid Waste Collect in a clearly labeled, sealed container designated for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Disposables (e.g., gloves, weighing boats, pipette tips) Place in a designated, sealed hazardous waste bag or container.

Do not dispose of this compound down the drain or in regular trash.[5] All hazardous waste must be disposed of through your institution's official hazardous waste management program.[2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][6]

This compound Waste Disposal Pathway cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_solid Solid this compound Waste collect_solid Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Liquid this compound Waste collect_liquid Labeled Liquid Waste Container waste_liquid->collect_liquid waste_sharps Contaminated Disposables collect_sharps Labeled Sharps/Disposables Container waste_sharps->collect_sharps dispose_ehs Institutional EHS Pickup collect_solid->dispose_ehs collect_liquid->dispose_ehs collect_sharps->dispose_ehs dispose_facility Licensed Hazardous Waste Facility dispose_ehs->dispose_facility

Caption: this compound Waste Disposal Pathway.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。